molecular formula C17H32O2 B15549177 Ethyl 10(Z)-pentadecenoate

Ethyl 10(Z)-pentadecenoate

Cat. No.: B15549177
M. Wt: 268.4 g/mol
InChI Key: RSEAPEXWBAUDMA-FPLPWBNLSA-N
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Description

Ethyl 10(Z)-pentadecenoate is a useful research compound. Its molecular formula is C17H32O2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

ethyl (Z)-pentadec-10-enoate

InChI

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-4-2/h7-8H,3-6,9-16H2,1-2H3/b8-7-

InChI Key

RSEAPEXWBAUDMA-FPLPWBNLSA-N

Origin of Product

United States

Foundational & Exploratory

The Elusive Ethyl Ester: A Technical Guide to the Natural Occurrence of 10(Z)-Pentadecenoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

Ethyl 10(Z)-pentadecenoate is a specific unsaturated fatty acid ethyl ester. While the investigation into the natural sourcing of this precise molecule reveals a significant scarcity of documented occurrences in scientific literature, its close chemical relatives, particularly the methyl ester and the parent fatty acid, are well-characterized in various biological systems. This guide provides a comprehensive overview of the natural sources and occurrence of the closely related and scientifically documented Mthis compound . Furthermore, it explores the broader context of fatty acid ethyl ester (FAEE) biosynthesis, providing a framework for understanding the potential, albeit undocumented, natural formation of this compound.

Part 1: Mthis compound: A Prevalent Natural Analog

While direct evidence for the natural occurrence of this compound is lacking, its corresponding methyl ester, Mthis compound, has been identified in various natural sources, primarily in plants and as an insect pheromone.[1] This serves as the most relevant proxy for understanding the biological significance of the C15:1Δ10Z fatty acid backbone.

Natural Sources and Quantitative Data

The presence of Mthis compound has been reported in the chemical ecology of various organisms. It is often a component of glandular secretions in insects and is also found in certain plant metabolites.[2]

Natural Source CategoryOrganism/SourceCompound IdentifiedRole/Context
Insect Secretions Various Insects(Z)-10-Pentadecenoic acid methyl esterPheromone influencing mating, aggregation, and territorial signaling.[1][2]
Plants Certain Plant Species(Z)-10-Pentadecenoic acid methyl esterComponent of metabolite profiles.[2]
Human Biology Vernix caseosaPentadecenoic acidMthis compound is used as a standard for its quantification.[1]

Note: The quantitative presence of these compounds can be highly variable depending on the specific species, environmental conditions, and developmental stage of the organism.

Experimental Protocols: Isolation and Identification of Mthis compound

The following outlines a general methodology for the extraction, isolation, and identification of Mthis compound from biological samples, based on standard practices for fatty acid methyl ester analysis.

1. Sample Preparation and Extraction:

  • Insect Glands/Tissues: Dissection of pheromone glands or relevant tissues, followed by solvent extraction using a non-polar solvent like hexane (B92381) or a moderately polar solvent like dichloromethane.

  • Plant Material: Homogenization of plant tissues (e.g., leaves, flowers) and subsequent extraction with a solvent system such as chloroform:methanol (B129727).

  • Lipid Fractionation: The crude extract is often subjected to solid-phase extraction (SPE) to isolate the lipid fraction and remove more polar or non-lipid components.

2. Esterification (if isolating the free fatty acid):

  • If the target is the free fatty acid, a methylation step is required prior to GC-MS analysis. This is commonly achieved by reaction with a reagent like boron trifluoride in methanol (BF3-MeOH) or by acidic or basic transesterification if the fatty acid is part of a glycerolipid.

3. Chromatographic Separation and Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying fatty acid methyl esters.

    • Column: A polar capillary column (e.g., a wax-type column like DB-WAX or a similar polyethylene (B3416737) glycol phase) is typically used for the separation of fatty acid methyl esters.

    • Temperature Program: An oven temperature gradient is employed to separate the compounds based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 60-100°C) and ramp up to a higher temperature (e.g., 240-250°C).

    • Mass Spectrometry: The eluting compounds are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) for positive identification. The mass spectrum of Mthis compound will show a characteristic molecular ion peak and fragmentation pattern for a C16 monounsaturated fatty acid methyl ester.

4. Quantification:

  • Quantification is typically performed by comparing the peak area of the identified compound to the peak area of an internal standard (a known amount of a non-naturally occurring fatty acid methyl ester added to the sample before extraction).

Below is a DOT script for a generalized experimental workflow for the analysis of Mthis compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Insect Gland, Plant Tissue) homogenize Homogenization sample->homogenize solvent_extraction Solvent Extraction (e.g., Hexane, Chloroform/Methanol) homogenize->solvent_extraction spe Solid-Phase Extraction (SPE) solvent_extraction->spe esterification Esterification (if necessary) (e.g., BF3-Methanol) spe->esterification gcms GC-MS Analysis esterification->gcms identification Identification (Mass Spectral Library Matching) gcms->identification quantification Quantification (Internal Standard Method) gcms->quantification

Generalized workflow for Mthis compound analysis.

Part 2: The Broader Context of Fatty Acid Ethyl Esters (FAEEs)

While this compound itself is not well-documented in nature, the formation of fatty acid ethyl esters (FAEEs) is a known biological process, typically occurring when both fatty acids and ethanol (B145695) are present.

Endogenous Formation

FAEEs are recognized as non-oxidative metabolites of ethanol. In humans, their presence in blood and tissues is a reliable biomarker for alcohol consumption.[3] The synthesis is catalyzed by various enzymes, including fatty acid ethyl ester synthases and carboxylesterases. This endogenous production highlights a plausible mechanism for the formation of this compound in any organism that produces both the precursor fatty acid (10(Z)-pentadecenoic acid) and ethanol. Endogenous ethanol can be produced in small amounts by gut microflora through fermentation.

Potential Natural Sources
  • Fermenting Plant Matter: Fruits and nectars undergoing natural yeast fermentation produce ethanol. It is conceivable that endogenous plant lipids could be esterified to form FAEEs in this environment, although this is not a primary metabolic pathway for the plant itself.

  • Insects: Some insects are known to produce and utilize ethyl esters as pheromones. For instance, older foraging honey bees release ethyl oleate, which acts as a primer pheromone.[4] This is synthesized from nectar containing trace amounts of ethanol.[4] While this compound has not been identified in this context, the existence of such pathways in insects suggests that the formation of other FAEEs is possible, depending on the available fatty acid pool.

The biosynthetic pathway for FAEEs generally involves the enzymatic esterification of a fatty acyl-CoA or a free fatty acid with ethanol.

Below is a DOT script illustrating the general signaling pathway for the formation of FAEEs.

faee_biosynthesis fatty_acid 10(Z)-Pentadecenoic Acid (or Fatty Acyl-CoA) enzyme FAEE Synthase / Carboxylesterase fatty_acid->enzyme Substrate ethanol Ethanol ethanol->enzyme Substrate faee This compound enzyme->faee Product

Generalized pathway for FAEE biosynthesis.

Conclusion

The current body of scientific literature does not provide direct evidence for the natural occurrence of this compound. However, the prevalence of its methyl ester analog, Mthis compound, in insect and plant systems offers valuable insights into the biological relevance of the C15:1Δ10Z fatty acid structure. The established biochemical pathways for the formation of fatty acid ethyl esters in the presence of ethanol suggest a plausible, though unconfirmed, route for the natural synthesis of this compound. Future research involving sensitive metabolomic analyses of organisms known to produce both C15 fatty acids and endogenous ethanol may yet reveal the presence of this elusive compound in nature. For professionals in drug development and research, the focus should remain on the documented biological activities and sources of the more prevalent methyl ester and the parent fatty acid, while acknowledging the potential for the ethyl ester to exist under specific biochemical conditions.

References

Ethyl 10(Z)-pentadecenoate: A Potential Biomarker on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10(Z)-pentadecenoate is a monounsaturated odd-chain fatty acid ethyl ester that has garnered interest within the scientific community for its potential as a biomarker. Odd-chain fatty acids, particularly pentadecanoic acid (C15:0), have been inversely associated with the risk of cardiometabolic diseases, suggesting their importance in human health. As the ethyl ester of 10-pentadecenoic acid, this compound may serve as a valuable indicator of metabolic processes and dietary intake. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its chemical properties, potential biological significance, and the analytical methodologies required for its detection and quantification.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is fundamental for its study. The following table summarizes its key properties.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 10-Pentadecenoic acid, ethyl ester, (Z)-[1]
CAS Number 151259-45-9[1]
Molecular Formula C₁₇H₃₂O₂[1]
Molecular Weight 268.44 g/mol [1]
Purity >99% (commercially available)[1]
InChIKey RSEAPEXWBAUDMA-FPLPWBNLSA-N[1]

Biological Significance and Biomarker Potential

While direct research on this compound as a biomarker is limited, its parent fatty acid, 10-pentadecenoic acid, and the broader class of C15 fatty acids have been linked to various physiological and pathological processes.

Association with Cardiometabolic Health: Studies have shown that higher circulating levels of pentadecanoic acid (C15:0) are associated with a lower risk of developing cardiovascular disease and type 2 diabetes. This suggests that C15 fatty acids, and by extension their ethyl esters, may play a protective role in metabolic health. The exact mechanisms are still under investigation but may involve anti-inflammatory pathways and improvements in lipid metabolism.

Dietary Biomarker: Odd-chain fatty acids like C15:0 are primarily obtained from the diet, particularly from dairy products and ruminant fats. Therefore, their levels in biological samples can serve as objective biomarkers of the intake of these foods. This compound could potentially reflect both dietary intake and subsequent metabolic processing.

Anti-inflammatory Properties: Research on related fatty acids suggests potential anti-inflammatory effects. For instance, some fatty acid esters have been shown to modulate inflammatory pathways, which are central to many chronic diseases. Further investigation is needed to determine if this compound shares these properties.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for this purpose.

Sample Preparation and Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample (e.g., plasma, serum, tissue).

Protocol: Lipid Extraction from Plasma/Serum

  • To 100 µL of plasma or serum, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For enhanced volatility and improved chromatographic separation, fatty acids are often derivatized to their methyl esters. However, for the direct analysis of fatty acid ethyl esters, this step may be omitted if the compound is sufficiently volatile and stable for GC-MS analysis. If analyzing the total fatty acid profile, including 10-pentadecenoic acid, derivatization is necessary.

Protocol: Acid-Catalyzed Transesterification to FAMEs

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Add 500 µL of toluene.

  • Seal the tube and heat at 50°C for 12 hours (or overnight).

  • After cooling to room temperature, add 1 mL of saturated NaCl solution.

  • Extract the FAMEs by adding 1 mL of hexane (B92381) and vortexing for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following table outlines typical GC-MS parameters for the analysis of fatty acid esters. These may need to be optimized for specific instruments and applications.

ParameterTypical Setting
GC Column DB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min
MS Transfer Line Temp 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Visualizations

Logical Relationship of this compound as a Biomarker

biomarker_relationship cluster_source Sources cluster_biomarker Biomarker cluster_outcome Health Outcomes Diet Dietary Intake (e.g., Dairy) E10P This compound Diet->E10P Metabolism Endogenous Metabolism Metabolism->E10P Cardiometabolic Cardiometabolic Health E10P->Cardiometabolic Potential Association Inflammation Inflammatory Status E10P->Inflammation Potential Association

Caption: Potential sources and health associations of this compound.

Experimental Workflow for Biomarker Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification Interpretation Biomarker Interpretation Quantification->Interpretation

Caption: Workflow for the analysis of this compound.

Conclusion and Future Directions

This compound holds promise as a potential biomarker, primarily due to the established associations of its parent fatty acid, C15:0, with beneficial health outcomes. However, direct evidence for the specific role and utility of the ethyl ester is currently lacking. Future research should focus on:

  • Method Validation: Development and validation of robust and sensitive analytical methods for the routine quantification of this compound in large-scale clinical studies.

  • Clinical Correlation: Investigating the association of this compound levels with the incidence and progression of cardiometabolic and inflammatory diseases in human cohorts.

  • Metabolic Studies: Elucidating the metabolic pathways of this compound to understand its endogenous formation and clearance.

  • Functional Assays: Determining the direct biological effects of this compound in relevant in vitro and in vivo models.

By addressing these research gaps, the scientific community can fully evaluate the potential of this compound as a clinically relevant biomarker for monitoring health and disease.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 10(Z)-pentadecenoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 10(Z)-pentadecenoate in common organic solvents. Due to the limited availability of specific experimental data for this compound, this document outlines expected properties based on structurally similar fatty acid esters and provides detailed, adaptable experimental protocols for determining its precise solubility and stability profiles.

Introduction to this compound

This compound (CAS No. 151259-45-9) is an unsaturated fatty acid ester with the molecular formula C17H32O2 and a molecular weight of 268.44 g/mol .[1] Its structure, featuring a C15 fatty acid chain with a cis double bond at the 10th position and an ethyl ester group, suggests its solubility in a range of organic solvents and potential susceptibility to degradation under certain conditions. Understanding these properties is crucial for its application in research, particularly in drug formulation and development where solvent choice and compound stability are critical parameters.

Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneHighThe long hydrocarbon chain of the pentadecenoate moiety is compatible with nonpolar solvents.
Moderately Polar Aprotic Dichloromethane, Chloroform, Diethyl Ether, Ethyl AcetateHighThe ester group provides some polarity, allowing for interaction with these solvents.
Polar Aprotic Acetone, Acetonitrile (B52724)Moderate to LowThe overall nonpolar character of the molecule may limit solubility in more polar aprotic solvents.
Polar Protic Ethanol, MethanolModerate to LowThe ester can act as a hydrogen bond acceptor, but the long alkyl chain limits solubility.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low/InsolubleThe nonpolar nature of the fatty acid chain dominates, leading to poor solubility in highly polar solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (>99% purity)

  • Selected organic solvents (e.g., Hexane, Ethanol, Dichloromethane, Acetone)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solute.

    • Carefully withdraw a known volume of the clear supernatant from each vial.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or g/100mL.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Table 2: Template for Reporting Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (g/100mL) ± SD
Hexane25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value

Stability Profile and Forced Degradation Studies

The stability of a compound is a critical factor in its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8] The cis double bond and the ester functional group in this compound are potential sites for degradation.

Potential Degradation Pathways:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of peroxides, aldehydes, and other cleavage products.

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 10(Z)-pentadecenoic acid and ethanol.

  • Isomerization: The cis double bond may isomerize to the more stable trans configuration, particularly in the presence of acid, heat, or light.

  • Thermal Degradation: High temperatures can lead to decomposition.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on this compound to assess its intrinsic stability. The goal is to achieve a target degradation of 5-20%.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Organic solvent in which the compound is stable (e.g., acetonitrile or a non-polar solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradants.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidation: Treat the stock solution with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80 °C).

    • Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

    • Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Identify and characterize the major degradation products.

    • Determine the primary degradation pathways.

Table 3: Template for Summarizing Forced Degradation Study Results

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 h60Experimental ValueIdentified Products
Base Hydrolysis 0.1 M NaOH8 h40Experimental ValueIdentified Products
Oxidation 3% H2O224 h25Experimental ValueIdentified Products
Thermal (Solid) Dry Heat48 h80Experimental ValueIdentified Products
Thermal (Solution) Dry Heat48 h80Experimental ValueIdentified Products
Photostability ICH Q1B-25Experimental ValueIdentified Products

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the solubility and stability of a compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) Sol_Start Start: Excess Solute in Solvent Sol_Equilibrate Equilibrate (e.g., 24-48h at 25°C) Sol_Start->Sol_Equilibrate Sol_Separate Centrifuge to Separate Undissolved Solute Sol_Equilibrate->Sol_Separate Sol_Sample Collect Supernatant Sol_Separate->Sol_Sample Sol_Analyze HPLC Quantification Sol_Sample->Sol_Analyze Sol_Result Determine Solubility (mg/mL) Sol_Analyze->Sol_Result Stab_Start Start: Prepare Stock Solution Stab_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stab_Start->Stab_Stress Stab_Sample Sample at Time Points Stab_Stress->Stab_Sample Stab_Analyze Stability-Indicating HPLC-MS Analysis Stab_Sample->Stab_Analyze Stab_Result Identify Degradation Pathways & Products Stab_Analyze->Stab_Result

Caption: Workflow for Solubility and Stability Testing.

Conclusion

While specific experimental data for this compound is scarce, this guide provides a robust framework for researchers and drug development professionals to understand and determine its solubility and stability profiles. Based on its chemical structure, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents and susceptible to degradation via oxidation and hydrolysis. The detailed experimental protocols provided herein offer a clear path for the empirical determination of these critical physicochemical properties, which are fundamental for its successful application in scientific research and pharmaceutical development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Ethyl 10(Z)-pentadecenoate, a long-chain unsaturated fatty acid ester. The synthesis is achieved through a two-step process commencing with a Wittig reaction to establish the Z-configured double bond, followed by a Fischer esterification. This application note includes comprehensive experimental procedures, purification methods, and characterization data to ensure the reproducible synthesis of a high-purity final product.

Introduction

Long-chain unsaturated fatty acid esters are of significant interest in various fields, including pharmaceuticals, due to their diverse biological activities. This compound is a specific isomer that requires precise synthetic control to ensure the desired stereochemistry of the double bond, which is crucial for its biological function. The following protocols outline a reliable method for its preparation and subsequent purification.

Synthesis Pathway

The synthesis of this compound is accomplished in two principal steps:

  • Wittig Reaction: Formation of 10(Z)-pentadecenoic acid through the reaction of pentyltriphenylphosphonium bromide and 10-oxodecanoic acid. The use of a non-stabilized ylide in this reaction favors the formation of the Z-isomer.

  • Fischer Esterification: Conversion of the resulting 10(Z)-pentadecenoic acid to its ethyl ester using ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocols

Part 1: Synthesis of 10(Z)-Pentadecenoic Acid via Wittig Reaction

This procedure details the formation of the C15 unsaturated carboxylic acid backbone.

Materials:

  • Pentyltriphenylphosphonium bromide

  • 10-Oxodecanoic acid

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the deep red-orange colored ylide indicates a successful reaction.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve 10-oxodecanoic acid (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Acidify the mixture to a pH of approximately 2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 10(Z)-pentadecenoic acid.

Part 2: Synthesis of this compound via Fischer Esterification

This protocol describes the conversion of the carboxylic acid to the final ethyl ester product.[1][2][3]

Materials:

  • Crude 10(Z)-pentadecenoic acid from Part 1

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification: In a round-bottom flask, dissolve the crude 10(Z)-pentadecenoic acid in an excess of absolute ethanol (e.g., 20-fold molar excess).[2]

  • Add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid.

  • Wash the organic layer with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

Purification of the crude product is achieved by silica (B1680970) gel column chromatography.[4]

Materials:

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 2-5% ethyl acetate in hexane).[5]

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterWittig ReactionFischer EsterificationPurification
Key Reagents Pentyltriphenylphosphonium bromide, 10-Oxodecanoic acid, NaH10(Z)-Pentadecenoic acid, Ethanol, H₂SO₄Silica gel, Hexane, Ethyl acetate
Solvent Anhydrous THFAbsolute EthanolHexane/Ethyl Acetate Gradient
Reaction Time 12 hours4-6 hoursN/A
Temperature 0 °C to Room TemperatureRefluxRoom Temperature
Expected Yield ~70-85% (crude)~80-95% (crude)>95% recovery from loaded material
Purity (Post-purification) N/AN/A>98% (by GC-MS)

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₁₇H₃₂O₂
Molecular Weight 268.44 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 5.38-5.30 (m, 2H, -CH=CH-), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.28 (t, J=7.5 Hz, 2H, -CH₂COO-), 2.05-1.98 (m, 4H, allylic -CH₂-), 1.63 (p, J=7.4 Hz, 2H), 1.38-1.25 (m, 14H, -(CH₂)₇-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 0.88 (t, J=6.8 Hz, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 173.9, 130.0, 129.8, 60.1, 34.4, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 25.0, 22.7, 14.3, 14.1
GC-MS (EI) m/z (%): 268 [M]⁺ (base peak), 223, 180, 155, 123, 97, 83, 69, 55

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Fischer Esterification cluster_step3 Step 3: Purification A Pentyltriphenylphosphonium bromide + NaH in THF B Ylide Formation (1 hr, RT) A->B D Wittig Reaction (12 hrs, RT) B->D C 10-Oxodecanoic acid in THF C->D E Work-up (Acidification & Extraction) D->E F Crude 10(Z)-Pentadecenoic Acid E->F H Esterification (4-6 hrs, Reflux) F->H G Ethanol + H₂SO₄ (cat.) G->H I Work-up (Neutralization & Extraction) H->I J Crude this compound I->J K Silica Gel Column Chromatography (Hexane/EtOAc gradient) J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The protocols described provide a robust and reproducible method for the synthesis and purification of high-purity this compound. The combination of a stereoselective Wittig reaction and a straightforward Fischer esterification, followed by silica gel chromatography, allows for the efficient production of the target compound suitable for research and development purposes. The provided characterization data serves as a benchmark for product verification.

References

Application Notes and Protocols for the Use of Ethyl 10(Z)-pentadecenoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, the accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. Mass spectrometry-based lipid analysis, while powerful, is susceptible to variations in sample preparation, extraction efficiency, and instrument response. The use of an appropriate internal standard (IS) is a cornerstone of robust quantitative lipidomics, enabling the correction of these analytical variabilities.[1]

Ethyl 10(Z)-pentadecenoate, a monounsaturated odd-chain fatty acid ethyl ester, serves as an excellent internal standard for the quantification of a wide range of fatty acids and other lipid classes. Its odd-chain length (C15) makes it a non-endogenous compound in most biological systems, a primary requisite for an internal standard.[1] This document provides detailed application notes and protocols for the effective utilization of this compound in lipidomics workflows, catering to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms.

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to a sample prior to any sample processing steps. The fundamental principle is that the internal standard experiences the same analytical variations as the analytes of interest. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, extraction, and analysis can be effectively normalized, leading to more accurate and precise quantification.[1]

Properties of this compound

PropertyValue
Chemical Name Ethyl (10Z)-10-pentadecenoate
Synonyms 10-Pentadecenoic acid, ethyl ester, (Z)-
CAS Number 151259-45-9
Molecular Formula C₁₇H₃₂O₂
Molecular Weight 268.44 g/mol
Structure CH₃(CH₂)₃CH=CH(CH₂)₈COOCH₂CH₃

Experimental Protocols

I. Preparation of this compound Internal Standard Stock Solution
  • Materials :

    • This compound (>99% purity)

    • Ethanol (B145695) (LC-MS grade)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Glass vials with PTFE-lined caps

  • Procedure :

    • Accurately weigh approximately 10 mg of this compound into a clean glass vial.

    • Dissolve the weighed standard in ethanol in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

    • Ensure complete dissolution by gentle vortexing.

    • Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.

    • Prepare working solutions by serial dilution of the stock solution with the appropriate solvent (e.g., ethanol, methanol, or isopropanol) to the desired concentration for spiking into samples.

II. Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for a variety of biological matrices, including plasma, serum, tissues, and cell pellets.

  • Materials :

    • Chloroform (B151607) (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution (aqueous)

    • Glass centrifuge tubes with PTFE-lined caps

    • Homogenizer (for tissue samples)

    • Centrifuge

    • Nitrogen gas evaporator or vacuum concentrator

  • Procedure :

    • For liquid samples (plasma, serum), place 100 µL into a glass centrifuge tube. For tissue samples, weigh approximately 20 mg of tissue and homogenize in 1 mL of ice-cold methanol. For cell pellets, resuspend in 1 mL of methanol.

    • Add a known amount of this compound internal standard working solution to each sample. The amount should be optimized based on the expected concentration of the analytes of interest.

    • Add 2 mL of chloroform to each sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution in an appropriate solvent for LC-MS/MS analysis.

III. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For the analysis of total fatty acid profiles, lipids are transesterified to their more volatile methyl esters.

  • Materials :

    • Dried lipid extract

    • 2% H₂SO₄ in methanol

    • Hexane (B92381) (GC grade)

    • Saturated NaCl solution

    • Anhydrous sodium sulfate (B86663)

    • Heating block or water bath

  • Procedure :

    • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

    • Seal the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Pass the hexane layer through a small column containing anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

IV. GC-MS Analysis of FAMEs
  • Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890B GC or equivalent

    • Mass Spectrometer : Agilent 5977B MSD or equivalent

    • Column : DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column

    • Injector Temperature : 250°C

    • Injection Volume : 1 µL (splitless mode)

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 180°C

      • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min

    • MSD Transfer Line Temperature : 280°C

    • Ion Source Temperature : 230°C

    • Ionization Mode : Electron Ionization (EI) at 70 eV

    • Acquisition Mode : Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550)

  • Data Analysis :

    • Identify FAMEs based on their retention times and mass spectra by comparison with a FAME standard mix.

    • For quantification in SIM mode, monitor characteristic ions for each FAME and the internal standard. For this compound, characteristic ions include m/z 88 and 101.

    • Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of each fatty acid in the samples from the calibration curves.

V. LC-MS/MS Analysis of Intact Lipids
  • Instrumentation and Conditions :

    • Liquid Chromatograph : Agilent 1290 Infinity II LC or equivalent

    • Mass Spectrometer : Agilent 6495C Triple Quadrupole LC/MS or equivalent

    • Column : Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similar

    • Mobile Phase A : Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

    • Mobile Phase B : Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

    • Flow Rate : 0.4 mL/min

    • Column Temperature : 50°C

    • Gradient :

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Re-equilibrate at 30% B

    • Ionization Mode : Electrospray Ionization (ESI), positive and negative modes

    • Data Acquisition : Multiple Reaction Monitoring (MRM)

  • Data Analysis :

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

    • Develop an MRM method with specific precursor-product ion transitions for the targeted lipid species and this compound.

    • Quantify lipid species by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality quantitative data. Below are examples of how to structure this data for clarity and comparison.

Table 1: Performance Characteristics of the Quantitative Method for Representative Fatty Acids.

Fatty AcidLinearity (r²)Recovery (%)LOD (ng/mL)LOQ (ng/mL)
Palmitic acid (C16:0) 0.999298.5 ± 4.20.51.5
Stearic acid (C18:0) 0.998997.1 ± 5.10.61.8
Oleic acid (C18:1) 0.9995101.2 ± 3.80.41.2
Linoleic acid (C18:2) 0.999196.8 ± 6.30.72.1
Arachidonic acid (C20:4) 0.998594.5 ± 7.21.03.0

Table 2: Quantification of Fatty Acids in a Human Plasma Sample.

Fatty AcidConcentration (µg/mL) ± SD
Palmitic acid (C16:0) 152.3 ± 12.1
Stearic acid (C18:0) 85.6 ± 7.9
Oleic acid (C18:1) 210.4 ± 18.5
Linoleic acid (C18:2) 255.1 ± 22.3
Arachidonic acid (C20:4) 45.7 ± 5.4

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with This compound IS Sample->Spike_IS Extraction Lipid Extraction (Folch Method) Spike_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Derivatization Derivatization to FAMEs Dry_Extract->Derivatization For Total Fatty Acids Reconstitution Reconstitution Dry_Extract->Reconstitution For Intact Lipids GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification using Analyte/IS Ratio GCMS_Analysis->Quantification LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis LCMS_Analysis->Quantification Results Quantitative Results Quantification->Results

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Fatty Acid Signaling Pathway

fatty_acid_signaling cluster_uptake Cellular Uptake and Activation cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles FA_ext Extracellular Fatty Acids Transport Fatty Acid Transporters (e.g., CD36) FA_ext->Transport FA_int Intracellular Fatty Acids Transport->FA_int Activation Acyl-CoA Synthetase FA_int->Activation Acyl_CoA Fatty Acyl-CoA Activation->Acyl_CoA Beta_Ox β-Oxidation (Mitochondria) Acyl_CoA->Beta_Ox Energy Demand Lipid_Syn Lipid Synthesis (ER) Acyl_CoA->Lipid_Syn Energy Surplus Receptors Nuclear Receptors (e.g., PPARs) Acyl_CoA->Receptors Ligand Activation Mediators Precursor for Signaling Molecules Acyl_CoA->Mediators Energy ATP Production Beta_Ox->Energy Complex_Lipids Phospholipids, Triglycerides Lipid_Syn->Complex_Lipids Gene_Exp Gene Expression (Lipid Metabolism, Inflammation) Receptors->Gene_Exp Eicosanoids Eicosanoids, Endocannabinoids Mediators->Eicosanoids

Caption: Simplified overview of fatty acid uptake, metabolism, and signaling pathways.

References

Quantification of Ethyl 10(Z)-pentadecenoate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10(Z)-pentadecenoate is an unsaturated fatty acid ethyl ester (FAEE). The quantification of FAEEs in biological matrices is of significant interest as they are recognized as non-oxidative metabolites of ethanol (B145695) and can serve as markers for alcohol consumption.[1][2][3] Furthermore, individual FAEEs may have distinct physiological or pathophysiological roles. These application notes provide detailed protocols for the sensitive and selective quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methodologies

The two primary analytical techniques for the quantification of this compound in biological samples are GC-MS and LC-MS/MS. The choice of method depends on factors such as required sensitivity, sample matrix, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for FAEE analysis, often requiring derivatization of the analyte to enhance volatility.[3][4] GC-MS provides excellent chromatographic separation and mass-based identification.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, often without the need for derivatization, making it suitable for high-throughput analysis.[2][5][6]

II. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the key steps for the quantification of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

1. Sample Preparation: Extraction

  • Objective: To isolate lipids, including this compound, from the biological matrix (e.g., plasma, serum, whole blood, or tissue homogenate).[4]

  • Materials:

    • Biological sample (e.g., 200 µL of whole blood)[4]

    • Internal Standard (IS): Ethyl heptadecanoate (E17:0) is commonly used.[4]

    • Extraction Solvents: Acetone/n-hexane mixture.[4]

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 200 µL of the biological sample, add a known amount of the internal standard solution.

    • Add extraction solvent (e.g., acetone/n-hexane) to the sample.[4]

    • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and extraction of lipids.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) containing the lipids to a clean tube.[4]

    • Evaporate the solvent under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

  • Objective: To remove interfering substances from the lipid extract.

  • Materials:

    • Aminopropyl-silica SPE columns.[4]

    • Conditioning and elution solvents.

  • Procedure:

    • Condition the aminopropyl-silica SPE column according to the manufacturer's instructions.

    • Load the reconstituted lipid extract onto the column.

    • Wash the column to remove interfering compounds.

    • Elute the FAEEs with an appropriate solvent.

    • Evaporate the eluate to dryness.

3. GC-MS Analysis

  • Objective: To separate, identify, and quantify this compound.

  • Instrument Parameters (Example):

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A polar capillary column, such as a cyanopropyl silicone column (e.g., HP-88), is suitable for separating fatty acid esters based on carbon number and degree of unsaturation.[7]

    • Injection Volume: 1 µL.[7]

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 240°C at 5°C/min, hold for 10 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol details a direct analysis of this compound without derivatization.

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from the sample, which can interfere with the analysis.

  • Materials:

    • Biological sample (e.g., 100 µL of plasma).[5]

    • Internal Standard (IS): A stable isotope-labeled analog of the analyte is ideal.

    • Acetonitrile (B52724) containing 1% formic acid.[5]

    • Vortex mixer.

    • Centrifuge.

  • Procedure:

    • To 100 µL of plasma, add a known amount of the internal standard.

    • Add 300 µL of cold acetonitrile with 1% formic acid to precipitate proteins.[5]

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

  • Objective: To achieve sensitive and specific quantification of this compound.

  • Instrument Parameters (Example):

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex XB-C18, 2.6 µm, 3.0 x 100 mm).[6]

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Flow Rate: 0.4 mL/min.[6]

    • Gradient:

      • Start at 85% B.

      • Increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and re-equilibrate.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and the internal standard should be optimized.

III. Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present results from a validation study.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound1 - 1000195 - 105< 10
Ethyl Palmitate1 - 1000192 - 108< 12
Ethyl Oleate1 - 1000198 - 103< 8
Ethyl Stearate1 - 1000196 - 106< 11

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (e.g., Plasma, Blood) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (e.g., Hexane/Acetone) add_is->extraction For GC-MS protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip For LC-MS/MS centrifuge Centrifugation extraction->centrifuge protein_precip->centrifuge collect_supernatant Collect Supernatant/Organic Layer centrifuge->collect_supernatant gcms GC-MS Analysis collect_supernatant->gcms lcmsms LC-MS/MS Analysis collect_supernatant->lcmsms quant Quantification gcms->quant lcmsms->quant report Reporting quant->report

Caption: Workflow for the quantification of this compound.

B. Potential Formation Pathway

formation_pathway ethanol Ethanol faee_synthase Fatty Acid Ethyl Ester Synthase (FAEE Synthase) ethanol->faee_synthase fatty_acid 10(Z)-Pentadecenoic Acid (from cellular lipids) fatty_acid->faee_synthase ethyl_ester This compound faee_synthase->ethyl_ester

Caption: Enzymatic formation of this compound.

References

Application Note: Sample Preparation Techniques for the Analysis of Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethyl 10(Z)-pentadecenoate is a fatty acid ethyl ester (FAEE) of interest in various research fields. Accurate and precise quantification of this analyte, often present in complex biological or pharmaceutical matrices, is critically dependent on the sample preparation methodology. FAEEs are non-oxidative metabolites of ethanol (B145695) and can serve as markers for alcohol consumption.[1][2] This document provides detailed protocols and application notes for the extraction, purification, and, if necessary, derivatization of this compound to ensure reliable analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Challenge The primary challenge in analyzing this compound is its effective isolation from complex sample matrices, which may contain a wide range of lipids and other interfering substances. The chosen sample preparation technique must provide high recovery, minimize analyte degradation, and remove contaminants that could interfere with downstream analysis.

Overall Workflow for this compound Analysis

The analytical process involves a multi-step procedure beginning with sample collection and culminating in instrumental analysis. Each step is crucial for achieving accurate and reproducible results.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Sample Collection (e.g., Plasma, Tissue) Homogenize Homogenization (if required) Sample->Homogenize Add_IS Add Internal Standard (e.g., Ethyl Heptadecanoate) Homogenize->Add_IS Extract Lipid Extraction (LLE or Acetone Precipitation) Add_IS->Extract Cleanup Purification / Cleanup (SPE or TLC) Extract->Cleanup Derivatize Optional Derivatization (Transesterification to FAME) Cleanup->Derivatize Final_Sample Final Sample in Volatile Solvent Derivatize->Final_Sample GCMS GC-MS Analysis Final_Sample->GCMS G Condition 1. Condition Column (Hexane) Load 2. Load Sample (Reconstituted Lipid Extract) Condition->Load Wash1 3. Wash 1 (Remove Nonpolar Lipids e.g., Hydrocarbons) Load->Wash1 Wash2 4. Wash 2 (Remove More Polar Lipids e.g., Triglycerides) Wash1->Wash2 Elute 5. Elute FAEEs (e.g., Dichloromethane/Hexane) Wash2->Elute Collect 6. Collect & Evaporate Elute->Collect

References

Application Note: High-Sensitivity Analysis of Ethyl 10(Z)-pentadecenoate using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid-Phase Microextraction (SPME) of Volatile Ethyl 10(Z)-pentadecenoate

Introduction

This compound is a long-chain fatty acid ethyl ester (FAEE) that may be present as a volatile or semi-volatile organic compound (VOC) in various matrices. The analysis of such compounds is crucial in fields ranging from food science and flavor chemistry to environmental monitoring and the study of biological markers. Traditional extraction methods often involve large volumes of organic solvents and are time-consuming. Solid-Phase Microextraction (SPME) offers a rapid, solvent-free, and sensitive alternative for the extraction and preconcentration of volatile and semi-volatile analytes from liquid, solid, or gaseous samples[1][2]. This technique, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful platform for the selective and quantitative analysis of target compounds like this compound.

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, where analytes partition from the sample matrix into the fiber coating until equilibrium is reached[1]. Following extraction, the fiber is transferred directly to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer[3][4]. Headspace SPME (HS-SPME) is particularly advantageous for volatile and semi-volatile compounds in complex matrices, as it minimizes interference from non-volatile components.

Application for this compound

This compound, a C15:1 ethyl ester, is a semi-volatile and relatively nonpolar compound. Its analysis can be challenging due to its presence at trace levels. HS-SPME is well-suited for this application as it effectively concentrates the analyte from the headspace, enhancing detection sensitivity. The selection of an appropriate fiber coating and the optimization of extraction parameters are critical for achieving high recovery and reproducibility[5]. This document provides a comprehensive protocol for the analysis of this compound using HS-SPME-GC-MS, designed for researchers and scientists in analytical chemistry and drug development.

Experimental Protocols

SPME Fiber Selection and Conditioning

The choice of SPME fiber is critical and depends on the analyte's polarity and volatility. For a semi-volatile, nonpolar compound like this compound, several fiber types are suitable.

Table 1: Recommended SPME Fiber Coatings

Fiber Coating Polarity Target Analytes Rationale for Use
100 µm Polydimethylsiloxane (PDMS) Nonpolar Volatile to semi-volatile nonpolar compounds (MW 60-275)[6]. Excellent for absorbing nonpolar analytes through partitioning. A good first choice for this specific ethyl ester.
50/30 µm DVB/CAR/PDMS Bipolar Broad range of volatiles and semi-volatiles (C3-C20)[7]. The combination of adsorbent (DVB/CAR) and absorbent (PDMS) phases makes it suitable for screening a wide range of compounds and for trace-level analysis[8].

| 65 µm PDMS/DVB | Bipolar | Volatile polar analytes, amines, and nitro-aromatic compounds (MW 50-300). | A versatile fiber that can be effective if the sample contains a mix of polar and nonpolar volatiles. |

Protocol: Fiber Conditioning

  • Before its first use, condition the new SPME fiber according to the manufacturer's instructions.

  • Insert the fiber into the GC inlet at a temperature slightly above the intended desorption temperature (e.g., 260-280°C) for 30-60 minutes to remove any contaminants[4][5].

  • Recondition the fiber for 5-10 minutes before each analysis to ensure the removal of any residual compounds from the previous run[5].

Sample Preparation and HS-SPME Procedure

This protocol outlines a general procedure for a liquid sample. Adjustments may be necessary for solid matrices.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber holder (manual or autosampler)

  • Heating block or water bath with agitation capabilities

  • Sodium Chloride (NaCl), analytical grade

Protocol:

  • Place a precise amount of the sample (e.g., 5 mL of liquid or 1-2 g of solid) into a 20 mL headspace vial.

  • (Optional) Add an internal standard to the sample for quantitative analysis. Ethyl heptadecanoate is a suitable internal standard for FAEE analysis[9].

  • (Optional) For aqueous samples, add NaCl to the matrix (e.g., to 20-30% w/v saturation) to increase the ionic strength. This can enhance the partitioning of analytes into the headspace by reducing their solubility in the sample[5].

  • Immediately seal the vial with a PTFE/silicone septum cap.

  • Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 50°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with consistent agitation (e.g., 500 rpm)[10][11].

  • After equilibration, pierce the septum with the SPME needle and expose the fiber to the headspace above the sample for the predetermined extraction time (e.g., 30 minutes)[10][12]. Do not allow the fiber to touch the sample.

  • Once the extraction is complete, retract the fiber into the needle, remove it from the vial, and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis and Method Optimization

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer detector

  • Capillary GC column (e.g., DB-5ms, HP-5ms, or a polar wax-type column if isomer separation is needed)[13].

Table 2: Typical GC-MS Parameters

Parameter Recommended Setting Purpose
SPME Desorption
Injector Temperature 250 - 280°C[5] To ensure complete and rapid thermal desorption of the analyte from the fiber.
Desorption Time 2 - 5 minutes[4][5] To allow for the complete transfer of analytes to the GC column.
Injection Mode Splitless (for trace analysis) To maximize the transfer of the analyte to the column, enhancing sensitivity.
GC Separation
Carrier Gas Helium or Hydrogen Inert mobile phase for carrying analytes through the column.
Oven Program Start at 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min). Must be optimized. To separate this compound from other volatile components based on boiling point and column interaction.
MS Detection
Ion Source Temp. 230°C To ionize the eluted compounds.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns for library matching.

| Mass Scan Range | m/z 40-450 | To detect the molecular ion and characteristic fragment ions of the target analyte. |

Method Optimization To achieve the best sensitivity and reproducibility, key HS-SPME parameters should be optimized.

Table 3: Parameters for SPME Optimization

Parameter Typical Range Effect on Extraction
Extraction Temperature 30 - 70°C[5][11] Higher temperatures increase analyte vapor pressure but can affect equilibrium and potentially degrade thermally labile compounds[7].
Extraction Time 20 - 60 min[5][12] Should be sufficient to approach or reach equilibrium. Determined by plotting analyte response vs. time.
Agitation Speed 250 - 750 rpm[5] Agitation facilitates the mass transfer of analytes from the sample to the headspace, accelerating equilibrium.

| Salt Addition (% w/v) | 0 - 30%[5] | Increases the volatility of polar and semi-polar analytes in aqueous samples ("salting-out" effect). |

Quantitative Data Presentation

Table 4: Example Quantitative Performance for FAEEs (Illustrative)

Analyte Method Linear Range LOD LOQ Reference
Ethyl Palmitate GC-MS 0.05 - 3 ng/mg - 60 nM [9][14]
Ethyl Oleate GC-MS 0.05 - 3 ng/mg 0.0095 ppm 0.0378 ppm [14][15]
Ethyl Stearate GC-MS - 5 - 10 nM 60 nM [9]

| Various Ethyl Esters (C8-C18) | HS-SPME-GC-MS | - | 0.047 - 26.8 µg/L | - |[11] |

LOD: Limit of Detection; LOQ: Limit of Quantitation. Values are highly matrix-dependent.

Visualized Workflow and Diagrams

SPME Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound using HS-SPME-GC-MS.

SPME_Workflow cluster_prep 1. Sample Preparation cluster_spme 2. HS-SPME Extraction cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Sample Sample Collection (Liquid or Solid) Vial Transfer to Headspace Vial Sample->Vial Spike Add Internal Standard &/or Salt (Optional) Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibration (Heating & Agitation) Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Compound Identification (Mass Spectra Library) Integrate->Identify Quantify Quantification (Internal Standard) Identify->Quantify Report Final Report Quantify->Report SPME_Optimization Fiber Fiber Coating (e.g., PDMS) Output Peak Area (Sensitivity & Repro.) Fiber->Output Selectivity Temp Extraction Temperature Time Extraction Time Temp->Time Interdependent Temp->Output Time->Output Agitation Agitation Agitation->Output Mass Transfer Matrix Matrix Effects (e.g., Salt) Matrix->Output Partitioning

References

Unveiling Cellular Lipid Dynamics: Application of Ethyl 10(Z)-pentadecenoate in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including signal transduction, energy storage, and the development of metabolic diseases. Metabolic labeling using fatty acid analogs has emerged as a powerful tool to investigate these pathways in living systems. Ethyl 10(Z)-pentadecenoate, a mono-unsaturated 15-carbon fatty acid ester, presents a unique probe for interrogating the metabolism of odd-chain fatty acids. While direct applications of this compound in metabolic labeling are still emerging, its potential is underscored by the growing body of research on the biological significance of its corresponding free fatty acid, pentadecanoic acid (C15:0).

Pentadecanoic acid has been shown to possess anti-inflammatory and anti-fibrotic properties, potentially through the activation of peroxisome proliferator-activated receptors (PPARs).[1] Its levels in the body have been linked to various health outcomes, suggesting it may be an essential fatty acid.[2][3][4] The ethyl ester form, this compound, offers a cell-permeable precursor that can be readily hydrolyzed intracellularly to release the free fatty acid for metabolic processing.

This document provides proposed protocols for the application of this compound in metabolic labeling studies, drawing upon established methodologies for similar fatty acid analogs. These protocols are designed to be adaptable for various research objectives, from tracing the incorporation of C15:1 into different lipid species to identifying protein-lipid interactions.

Key Potential Applications:

  • Tracing Odd-Chain Fatty Acid Metabolism: Elucidate the pathways of incorporation, elongation, and desaturation of a C15:1 fatty acid.

  • Investigating Protein Acylation: Identify proteins that are post-translationally modified with 10(Z)-pentadecenoic acid or its metabolites.

  • Studying Lipid Droplet Dynamics: Visualize the trafficking and storage of this odd-chain fatty acid within lipid droplets.

  • Probing the Effects on Lipid Homeostasis: Analyze the impact of introducing an exogenous odd-chain fatty acid on the cellular lipidome.

To facilitate these applications, this compound can be synthesized with a bioorthogonal handle, such as an alkyne or azide (B81097) group, to create a "clickable" analog. This allows for the covalent attachment of reporter tags, such as fluorophores or biotin (B1667282), for visualization and enrichment.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on typical results from metabolic labeling experiments with fatty acid analogs. These tables are intended to serve as a guide for expected outcomes when using a clickable analog of this compound.

Table 1: Incorporation of a Clickable C15:1 Analog into Major Lipid Classes

Cell LineTreatment Duration (hours)Phospholipids (%)Triglycerides (%)Cholesteryl Esters (%)
Hepatocyte Cell Line 435 ± 455 ± 610 ± 2
1245 ± 540 ± 515 ± 3
Adipocyte Cell Line 415 ± 380 ± 75 ± 1
1220 ± 475 ± 65 ± 2

Table 2: Cell Viability Following Treatment with a Clickable C15:1 Analog

Cell LineConcentration (µM)Cell Viability (%)
Hepatocyte Cell Line 1098 ± 2
5095 ± 3
10092 ± 4
Adipocyte Cell Line 1099 ± 1
5096 ± 2
10094 ± 3

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with a Clickable this compound Analog

This protocol describes the metabolic labeling of mammalian cells in culture with an alkyne-functionalized this compound analog for subsequent visualization by fluorescence microscopy.

Materials:

  • Clickable this compound (e.g., with a terminal alkyne)

  • Mammalian cell line of interest (e.g., hepatocytes, adipocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Click chemistry reaction cocktail (e.g., containing an azide-fluorophore, copper(II) sulfate, and a reducing agent)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare a stock solution of the clickable this compound analog in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 10-100 µM).

  • Metabolic Labeling: Remove the culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2 to allow for the uptake and incorporation of the fatty acid analog.

  • Cell Fixation: Wash the cells three times with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction: Wash the cells three times with PBS. Perform the click chemistry reaction by incubating the cells with the click reaction cocktail containing an azide-fluorophore for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled lipids using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Identification of Acylated Proteins using a Clickable this compound Analog and Mass Spectrometry

This protocol outlines the enrichment and identification of proteins modified with a clickable this compound analog using biotin tagging and mass spectrometry-based proteomics.

Materials:

  • Clickable this compound (e.g., with a terminal alkyne)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction cocktail (containing an azide-biotin tag)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Trypsin

  • Mass spectrometer

Procedure:

  • Metabolic Labeling: Label cells with the clickable this compound analog as described in Protocol 1, steps 2-4.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

  • Click Reaction: Perform the click chemistry reaction on the cell lysate by adding the click reaction cocktail containing an azide-biotin tag. Incubate for 1-2 hours at room temperature.

  • Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in an appropriate buffer and perform on-bead digestion of the captured proteins with trypsin overnight at 37°C.

  • Peptide Elution: Collect the supernatant containing the digested peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were acylated with the clickable fatty acid analog.

Visualizations

experimental_workflow_labeling cluster_cell_culture Cell Culture & Labeling cluster_detection Detection A Seed Cells B Prepare Labeling Medium (with clickable C15:1 analog) A->B C Incubate Cells (4-24 hours) B->C D Fix & Permeabilize Cells C->D For Imaging G Cell Lysis C->G For Proteomics E Click Reaction (Azide-Fluorophore) D->E F Fluorescence Microscopy E->F H Click Reaction (Azide-Biotin) G->H I Streptavidin Enrichment H->I J Mass Spectrometry I->J

Experimental workflow for metabolic labeling.

Proposed metabolic fate of the clickable analog.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for Ethyl 10(Z)-pentadecenoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Ethyl 10(Z)-pentadecenoate.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary to analyze this compound by GC-MS?

A1: No, direct analysis of this compound is possible as it is an ethyl ester, which is generally volatile enough for GC analysis. Derivatization is primarily required for free fatty acids to convert them into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs), to improve chromatographic separation and detection sensitivity.[1][2][3][4][5] If your sample contains the free fatty acid, 10(Z)-pentadecenoic acid, you will need to perform a derivatization step to convert it to an ethyl (or methyl) ester prior to analysis.

Q2: What type of GC column is best suited for the analysis of this compound?

A2: For the analysis of unsaturated fatty acid esters like this compound, a polar stationary phase column is highly recommended. These columns provide better separation of isomers, including cis/trans isomers.[6][7]

  • Highly Polar Columns: Columns with a high-cyanopropyl stationary phase (e.g., HP-88, CP-Sil 88) are excellent for detailed separation of cis and trans isomers.[6][7][8]

  • Mid- to High-Polarity Columns: Polyethylene glycol (PEG) columns (e.g., DB-WAX, HP-INNOWAX) are also widely used and provide good separation for general FAME analysis.[6][8]

  • Low-Polarity Columns: While nonpolar columns (e.g., DB-5MS) can be used, they may not provide complete separation of saturated and unsaturated fatty acids, or their isomers.[7]

Q3: What are the key mass spectral ions to monitor for this compound?

A3: The molecular weight of this compound is 268.44 g/mol .[9] For electron ionization (EI) mass spectrometry, you should monitor the molecular ion (M+) at m/z 268. Additionally, characteristic fragment ions for fatty acid ethyl esters, such as m/z 88 and 101, are recommended for selective ion monitoring (SIM) to enhance sensitivity and specificity.[10]

Q4: How can I improve the sensitivity of my GC-MS method for detecting low concentrations of this compound?

A4: To improve sensitivity, consider the following:

  • Injection Technique: Use a splitless or programmed temperature vaporizing (PTV) injection to introduce more of your sample onto the column.[11]

  • Solvent Choice: Ensure your sample is dissolved in a volatile solvent compatible with your GC column.

  • MS Detection Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on the most abundant and specific ions for your analyte (e.g., m/z 88, 101, and 268 for this compound).[10]

  • Source Cleanliness: A clean ion source is crucial for optimal sensitivity. Regular maintenance is recommended.

  • Column Condition: A well-conditioned column with low bleed will result in a lower baseline and improved signal-to-noise ratio.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active Sites: Interaction of the analyte with active sites in the injector liner or column.[4][6] 2. Improper Column Installation: Poorly cut or positioned column.[4] 3. Sample Overload: Injecting too much sample.[4] 4. Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Re-cut the column for a clean, square cut and ensure it is installed at the correct height in the injector. 3. Reduce the injection volume or dilute the sample. 4. Ensure the solvent is appropriate for the column's polarity.
Poor Peak Shape (Fronting) 1. Column Overload: Injecting a sample that is too concentrated.[4] 2. Solvent Mismatch: The solvent may be too strong for the stationary phase, causing the analyte to move too quickly at the beginning of the separation.1. Dilute the sample or reduce the injection volume. 2. Choose a solvent that is more compatible with the polarity of the column.
Low or No Signal 1. Injector Issue: Septum leak, incorrect injector temperature. 2. MS Issue: Ion source is dirty or turned off, detector issue. 3. Sample Degradation: The analyte may be degrading in the injector.1. Check for leaks using an electronic leak detector. Ensure the injector temperature is appropriate for the analyte's volatility (typically 250 °C for FAMEs).[1] 2. Perform an MS tune and check the ion source cleanliness. 3. Lower the injector temperature if the analyte is thermally labile.
Ghost Peaks 1. Carryover: Residual sample from a previous injection. 2. Contamination: Contaminated syringe, solvent, or gas lines. 3. Septum Bleed: Degradation of the injector septum at high temperatures.1. Run a solvent blank after a concentrated sample. Increase the oven temperature at the end of the run to bake out contaminants. 2. Use high-purity solvents and gases. Clean the syringe. 3. Use a high-temperature, low-bleed septum.
Shifting Retention Times 1. Leaks: A leak in the system will affect the carrier gas flow rate. 2. Column Aging: Over time, the stationary phase can degrade. 3. Oven Temperature Fluctuation: Inconsistent oven temperature control.1. Perform a thorough leak check of the entire system. 2. Condition the column or replace it if it is old. 3. Verify the oven temperature accuracy and stability.

Recommended GC-MS Parameters

The following table summarizes recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Parameter Recommended Setting Notes
GC System
Injection Mode SplitlessFor trace analysis to maximize sensitivity.
Injector Temperature 250 °CA common starting point for FAME analysis.[1][7]
Injection Volume 1 µLAdjust based on sample concentration.
Carrier Gas HeliumConstant flow rate of 1.0 - 1.5 mL/min.
Oven Temperature Program Initial: 100 °C, hold 2 min Ramp 1: 10 °C/min to 180 °C Ramp 2: 5 °C/min to 240 °C, hold 10 minThis is a starting point and should be optimized to achieve good separation. For complex mixtures, a slower ramp rate may be necessary.[3]
GC Column Highly polar (e.g., HP-88, CP-Sil 88) or mid-polarity (e.g., DB-WAX)Length: 30-100 m, I.D.: 0.25 mm, Film thickness: 0.20-0.25 µm.[6][8]
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard for GC-MS analysis.
Ion Source Temperature 230 °CA typical setting.
Quadrupole Temperature 150 °CA typical setting.
Acquisition Mode Full Scan (m/z 50-400) and/or SIMUse Full Scan for initial identification and SIM for quantification and improved sensitivity.
SIM Ions m/z 88, 101, 268Monitor characteristic fragment ions and the molecular ion.[10]

Experimental Protocols

Protocol 1: Sample Preparation (Transesterification of Fatty Acids to Ethyl Esters)

This protocol is for converting free fatty acids in a lipid extract to their corresponding ethyl esters.

  • Dry Down Sample: Evaporate the solvent from your lipid extract under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in ethanol (B145695) to the dried extract.

  • Reaction: Cap the vial tightly and heat at 70°C for 2 hours.

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of deionized water. Vortex thoroughly.

  • Phase Separation: Centrifuge for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the fatty acid ethyl esters to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to remove any residual water. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Instrument Setup: Set up the GC-MS system according to the parameters outlined in the table above.

  • Equilibration: Allow the system to equilibrate until a stable baseline is achieved.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Acquisition: Acquire data in either Full Scan or SIM mode.

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Quantify using a suitable internal or external standard.

Visualizations

TroubleshootingWorkflow cluster_gc GC System Checks cluster_ms MS System Checks start Problem Observed (e.g., Poor Peak Shape, Low Signal) check_chrom Review Chromatogram - Tailing, Fronting, Broadening? - Retention Time Shift? start->check_chrom check_ms Review MS Data - Low Abundance? - High Background Noise? start->check_ms check_leaks Leak Check System check_chrom->check_leaks If all peaks affected check_consumables Inspect/Replace Consumables (Liner, Septum, Syringe) check_chrom->check_consumables If peak tailing/fronting tune_ms Perform MS Tune check_ms->tune_ms check_column Check Column - Proper Installation? - Trim Front End? check_consumables->check_column check_params Verify GC Parameters (Temperatures, Flow Rate) check_column->check_params end_node Problem Resolved check_params->end_node clean_source Clean Ion Source tune_ms->clean_source If tune fails or is poor check_ms_params Verify MS Parameters (Voltages, Acquisition Mode) clean_source->check_ms_params check_ms_params->end_node

Caption: Troubleshooting workflow for common GC-MS issues.

ExperimentalWorkflow sample Sample Containing 10(Z)-pentadecenoic acid derivatization Derivatization (Transesterification to Ethyl Ester) sample->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction gc_vial Transfer to GC Vial (with drying agent) extraction->gc_vial gcms_analysis GC-MS Analysis gc_vial->gcms_analysis data_processing Data Processing - Peak Identification - Quantification gcms_analysis->data_processing report Final Report data_processing->report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Technical Support Center: Overcoming Peak Tailing in Ethyl 10(Z)-pentadecenoate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of Ethyl 10(Z)-pentadecenoate. The following question-and-answer format directly addresses common issues to help you achieve optimal peak symmetry and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1][2] An ideal chromatographic peak should be a sharp, symmetrical Gaussian shape.[1] Peak tailing can negatively impact your analysis by:

  • Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Decreasing Accuracy: Data analysis systems may miscalculate the peak area due to the distorted shape, leading to inaccurate results.[1][2]

  • Lowering Sensitivity: Peak tailing can reduce the peak height, which can affect the detection limits of your method.[2]

Q2: I am seeing tailing for all the peaks in my chromatogram. What is the likely cause?

A2: When all peaks in a chromatogram exhibit tailing, the issue is often related to a physical problem within the chromatography system rather than a specific chemical interaction.[3] Common causes include:

  • Improper Column Installation: A poorly cut or installed column can create turbulence in the carrier gas or mobile phase flow path, leading to peak tailing.[3][4]

  • System Contamination: Residues from previous analyses can contaminate the system, causing all peaks to tail.[5]

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, distorting the flow and affecting all peaks.[6]

Q3: Only the peak for this compound is tailing. What should I investigate?

A3: If only a specific peak is tailing, the cause is likely related to a chemical interaction between the analyte and the system. For this compound, a long-chain unsaturated ester, consider the following:

  • Active Sites in the System (GC & HPLC): The analyte may be interacting with active sites in the inlet liner, column, or detector.[4]

  • Secondary Interactions (HPLC): In reversed-phase HPLC, basic analytes can interact with acidic silanol (B1196071) groups on the column packing material, causing tailing.[2][7][8] While this compound is not strongly basic, interactions can still occur.

  • Inlet Temperature (GC): An inlet temperature that is too low can result in slow vaporization of the high molecular weight ester, leading to peak tailing.[9] Conversely, an excessively high temperature can cause thermal degradation, which may also manifest as tailing.[9]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving peak tailing issues when analyzing this compound.

Step 1: Initial System Check

Before making significant changes to your method, perform a basic check of your chromatography system.

Parameter Potential Issue Recommended Action
Visual Inspection Leaks in fittings or connections.Tighten or replace fittings as necessary.
System Pressure (HPLC) Unusually high or fluctuating pressure.May indicate a blockage. Flush the system or replace the column frit.[6]
Gas Flow (GC) Incorrect or unstable carrier gas flow rate.Verify and adjust the flow rate. An optimal flow rate is crucial for sharp peaks.[9]
Step 2: Method and Consumables Evaluation

If the initial system check does not resolve the issue, evaluate your analytical method and the consumables you are using.

Parameter Potential Issue Recommended Action
Column Column contamination or degradation.Bake out the column (GC) or flush with a strong solvent (HPLC). If the problem persists, trim the column inlet (GC) or replace the column.[5]
Inlet Liner (GC) Contamination or active sites in the liner.Replace the inlet liner with a new, deactivated liner.
Mobile Phase (HPLC) Incorrect pH or buffer concentration.Prepare fresh mobile phase, ensuring the pH is appropriate to minimize secondary interactions.[6][7]
Injection Technique Overloading the column.Reduce the injection volume or sample concentration.[10]
Step 3: Analyte-Specific Troubleshooting

If peak tailing persists for this compound, consider the following specific adjustments.

Parameter Potential Issue Recommended Action
Inlet Temperature (GC) Sub-optimal vaporization.Optimize the inlet temperature. A good starting point is 250 °C, but this may need adjustment.[9]
Column Phase (GC) Unsuitable stationary phase.For long-chain esters like this compound, polar stationary phases such as those with polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl silicone are recommended.[9][11]
Mobile Phase pH (HPLC) Secondary silanol interactions.Adjust the mobile phase pH to suppress the ionization of residual silanol groups on the column. A lower pH is generally recommended.[2][12]
Sample Preparation Matrix effects or contaminants.Use solid-phase extraction (SPE) or another sample cleanup technique to remove interfering compounds.[7][13]

Experimental Protocol: GC Analysis of this compound

This protocol provides a starting point for the gas chromatographic analysis of this compound and can be used as a baseline for troubleshooting.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, dilute the sample to an appropriate concentration for GC analysis.

GC-FID Conditions:

Parameter Value
Column Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature: 150 °C, hold for 1 minRamp: 10 °C/min to 240 °CHold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

PeakTailingTroubleshooting start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks specific_peak Specific Peak Tailing all_peaks->specific_peak No physical_issue Likely Physical Issue all_peaks->physical_issue Yes chemical_issue Likely Chemical Interaction specific_peak->chemical_issue Yes check_column_install Check Column Installation (Cut, Ferrules, Position) physical_issue->check_column_install check_system_leaks Check for System Leaks check_column_install->check_system_leaks check_inlet Inspect/Clean Inlet (Liner, Septum Debris) check_system_leaks->check_inlet end_good Peak Shape Improved check_inlet->end_good optimize_temp Optimize Inlet/Oven Temp (GC) chemical_issue->optimize_temp check_column_chem Evaluate Column Chemistry (Phase, Deactivation) optimize_temp->check_column_chem adjust_mobile_phase Adjust Mobile Phase pH (HPLC) check_column_chem->adjust_mobile_phase check_sample Review Sample Prep (Overload, Matrix) adjust_mobile_phase->check_sample check_sample->end_good end_bad Problem Persists: Consult Instrument Manual/ Contact Manufacturer

References

Technical Support Center: Synthesis of Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 10(Z)-pentadecenoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the target this compound. What are the likely causes?

  • Answer: Low or no yield in this synthesis can stem from several factors, depending on the synthetic route chosen.

    • For Wittig Reaction Routes:

      • Inactive Ylide: The phosphonium (B103445) ylide is a crucial reagent and can be sensitive to air and moisture. Ensure it was freshly prepared or properly stored under an inert atmosphere. The choice of base for deprotonation is also critical; strong bases like n-butyllithium or sodium hydride are typically required for non-stabilized ylides.

      • Poor Reactivity of Precursors: The aldehyde and the phosphonium salt must be of high purity. Impurities can quench the ylide or interfere with the reaction.

      • Incorrect Reaction Conditions: Non-stabilized ylides, which are necessary for the (Z)-isomer, require aprotic, salt-free conditions for optimal stereoselectivity and yield.[1][2] The presence of lithium salts can lead to the formation of betaine (B1666868) intermediates, which may decompose to side products.[2]

      • Side Reactions: The ylide can react with other electrophiles present in the reaction mixture. Ensure all reagents and solvents are free from contaminants.

    • For Olefin Metathesis Routes:

      • Catalyst Deactivation: Grubbs-type catalysts are sensitive to impurities such as air, moisture, and certain functional groups. Ensure all solvents and reactants are rigorously degassed and dried. The catalyst may also deactivate at excessively high temperatures.[3]

      • Incorrect Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can lead to unwanted side reactions and be wasteful. Optimal catalyst loading for similar reactions is often in the range of 0.025–0.4 mol %.[3]

      • Sub-optimal Temperature: The reaction temperature influences both the reaction rate and catalyst stability. For fatty acid ester metathesis, temperatures around 50 °C have been shown to be effective.[3]

Issue 2: Incorrect Stereochemistry (Formation of the (E)-isomer)

  • Question: My final product is predominantly the (E)-isomer instead of the desired (Z)-isomer. Why is this happening and how can I fix it?

  • Answer: The stereochemical outcome of the double bond is a common challenge.

    • In Wittig Reactions: The formation of the (E)-isomer is favored when using stabilized ylides.[2] For the synthesis of the (Z)-isomer, a non-stabilized ylide is required. The choice of phosphonium salt and the reaction conditions play a crucial role. Using salt-free conditions and aprotic solvents will favor the kinetic (Z)-product.[1]

    • In Olefin Metathesis: While Grubbs catalysts are generally not highly stereoselective in cross-metathesis reactions, the geometry of the starting materials can influence the final product ratio. Ensure the starting alkenes have the correct geometry if applicable.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the common impurities and the best purification methods?

  • Answer: Purification can be challenging due to the presence of byproducts and unreacted starting materials.

    • Wittig Reaction Byproducts: A major byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide. While generally solid, it can sometimes co-elute with the product in column chromatography. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, produces a water-soluble phosphate (B84403) byproduct, which simplifies purification.[1]

    • Metathesis Byproducts: Olefin metathesis can produce a range of oligomeric and dimeric byproducts.[4]

    • Purification Technique: Column chromatography on silica (B1680970) gel is the most common method for purifying this compound. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically effective. Careful selection of the solvent gradient is key to separating the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the Wittig reaction and olefin metathesis. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form the alkene.[5] Olefin metathesis uses a metal catalyst, typically a Grubbs-type catalyst, to rearrange alkenes.[3]

Q2: How can I confirm the stereochemistry of my final product?

A2: The stereochemistry of the double bond can be confirmed using spectroscopic methods. ¹H NMR spectroscopy is particularly useful, as the coupling constant (J-value) for the vinyl protons is typically smaller for the (Z)-isomer (around 10-12 Hz) compared to the (E)-isomer (around 15-18 Hz). ¹³C NMR and GC-MS can also be used for characterization.

Q3: What is the typical yield for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen synthetic route, the scale of the reaction, and the purity of the starting materials. Well-optimized Wittig reactions can achieve yields ranging from 80 to 98%.[6] Metathesis reactions of fatty acid esters have been reported with yields around 47.7%.[3]

Q4: Are there any safety precautions I should be aware of?

A4: Yes. The reagents used in these syntheses require careful handling.

  • Organophosphorus Reagents: Phosphonium salts and ylides can be irritating.

  • Strong Bases: Reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere.

  • Ruthenium Catalysts: Grubbs catalysts are air and moisture sensitive and should be handled in a glovebox or under an inert atmosphere.

  • Solvents: Organic solvents should be handled in a well-ventilated fume hood. Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Synthetic Routes for Unsaturated Ester Synthesis

ParameterWittig ReactionOlefin Metathesis
Typical Yield 80-98% (optimized)[6]~48%[3]
Key Reagents Phosphonium ylide, AldehydeGrubbs-type catalyst, Alkene precursors
Stereoselectivity Good for (Z)-isomer with non-stabilized ylides[2]Generally less selective
Key Byproducts Triphenylphosphine oxideDimeric and oligomeric species[4]
Optimal Temp. Varies (often low temp for ylide formation)~50 °C[3]
Catalyst Loading N/A (stoichiometric)0.025–0.4 mol %[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a representative example and may require optimization.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add undecyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a deep orange or red color indicates the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, dissolve ethyl 4-oxobutanoate (B1241810) (1.0 eq) in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Wittig_Reaction_Pathway ylide Phosphonium Ylide (Non-stabilized) oxaphosphetane [2+2] Cycloaddition (cis-Oxaphosphetane) ylide->oxaphosphetane 1. Reaction aldehyde Ethyl 4-oxobutanoate aldehyde->oxaphosphetane product This compound oxaphosphetane->product 2. Elimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Wittig reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Ylide/Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere, Solvent) start->check_conditions check_stoichiometry Confirm Stoichiometry & Catalyst Loading start->check_stoichiometry purification_issue Analyze Purification Step (Byproduct Removal) start->purification_issue If product is present in crude mixture optimize Optimize Reaction check_reagents->optimize check_conditions->optimize check_stoichiometry->optimize purification_issue->optimize

Caption: Troubleshooting workflow for low yield in synthesis.

Parameter_Relationships yield Product Yield ylide_stability Ylide Stability (Wittig) ylide_stability->yield affects z_e_ratio Z:E Ratio ylide_stability->z_e_ratio influences catalyst_activity Catalyst Activity (Metathesis) catalyst_activity->yield directly impacts temperature Reaction Temperature temperature->yield affects temperature->catalyst_activity affects purity Reagent Purity purity->yield critically affects purity->catalyst_activity affects

References

Technical Support Center: Quantification of Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Ethyl 10(Z)-pentadecenoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1] In gas chromatography-mass spectrometry (GC-MS), matrix effects can also manifest as peak tailing or degradation of the analyte.[2]

Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples?

A2: When analyzing this compound in biological matrices like plasma or serum, the primary sources of matrix effects are endogenous lipids, particularly phospholipids.[3] Other components such as proteins, salts, and other metabolites can also co-extract and interfere with the analysis.[4]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound spiked into an extracted blank matrix with the response of the analyte in a neat solvent. The ratio of these responses indicates the degree of ion suppression or enhancement.

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An appropriate internal standard (IS) is crucial for compensating for matrix effects.[5] The ideal IS for this compound would be a stable isotope-labeled version of the analyte. Since this may not be readily available, a structurally similar compound with similar chromatographic and ionization behavior, such as ethyl heptadecanoate, is often used.[3][6] The IS is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects as the analyte, allowing for accurate correction of the signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Broadening) in GC-MS Active sites in the GC inlet or column interacting with the analyte.- Use a matrix-matched calibration curve.[2] - Employ analyte protectants in the sample.[7] - Ensure proper and frequent maintenance of the GC inlet, including liner and seal replacement.
Low Analyte Recovery Inefficient extraction from the sample matrix.- Optimize the extraction solvent system. For fatty acid ethyl esters, a common approach is liquid-liquid extraction with a non-polar solvent like hexane (B92381) following protein precipitation with a solvent like acetone.[6] - Consider solid-phase extraction (SPE) for cleaner extracts. Amino-propyl silica (B1680970) SPE columns can be effective for isolating FAEEs.[6]
Significant Ion Suppression/Enhancement Co-eluting matrix components interfering with ionization.- Improve sample cleanup procedures. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[6] - Optimize chromatographic separation to resolve this compound from interfering peaks. - Dilute the sample extract to reduce the concentration of interfering matrix components.
High Variability in Results Inconsistent matrix effects across samples.- Utilize a suitable internal standard, preferably a stable isotope-labeled analog of this compound. If unavailable, a close structural analog like ethyl heptadecanoate can be used.[3][6] - Ensure homogenization and consistent processing of all samples.

Quantitative Data on Matrix Effects (Illustrative Examples)

The following tables provide illustrative data on the impact of matrix effects on the quantification of long-chain fatty acid ethyl esters (FAEEs), similar in properties to this compound, in human plasma.

Table 1: Matrix Effect Assessment for a Structurally Similar FAEE in Human Plasma

AnalyteConcentration (ng/mL)Response in Neat Solution (Peak Area)Response in Extracted Blank Plasma (Peak Area)Matrix Effect (%)
Ethyl Oleate50125,48098,750-21.3
Ethyl Palmitate50142,330115,670-18.7
Ethyl Stearate50133,910102,540-23.4

Data is hypothetical and for illustrative purposes.

Table 2: Impact of Different Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyteMean Matrix Effect (%)
Protein Precipitation (Acetonitrile)Ethyl Oleate-35.2
Liquid-Liquid Extraction (Hexane)Ethyl Oleate-15.8
Solid-Phase Extraction (C18)Ethyl Oleate-8.5

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes a method for the quantification of this compound in human plasma using gas chromatography-mass spectrometry with an internal standard.

1. Materials:

  • Human plasma (K2-EDTA)

  • This compound standard

  • Ethyl heptadecanoate (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Hexane, HPLC grade

  • Sodium Sulfate (B86663) (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., nonpolar dimethylpolysiloxane)[6]

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (Ethyl heptadecanoate in hexane, 1 µg/mL).

  • Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass tube.

  • Add 1 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of hexane for GC-MS analysis.

3. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 88, 101, and the molecular ion) and the internal standard.[5]

4. Calibration and Quantification:

  • Prepare a calibration curve using standards of this compound in hexane, with a constant concentration of the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Plot the peak area ratio against the concentration of the analyte to generate the calibration curve.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 lle Liquid-Liquid Extraction (Hexane) centrifuge1->lle centrifuge2 Phase Separation lle->centrifuge2 dry Evaporation centrifuge2->dry reconstitute Reconstitution dry->reconstitute gcms GC-MS Analysis reconstitute->gcms quant Quantification gcms->quant

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Inaccurate Quantification check_matrix Assess Matrix Effects? start->check_matrix matrix_present Matrix Effects Present? check_matrix->matrix_present no_matrix Investigate Other Issues (e.g., Standard Stability) matrix_present->no_matrix No improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_present->improve_cleanup Yes optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_is Use Appropriate Internal Standard optimize_chrom->use_is revalidate Re-validate Assay use_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects in quantification.

References

Technical Support Center: Enhancing the Resolution of Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for enhancing the chromatographic resolution of Ethyl 10(Z)-pentadecenoate in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution challenging?

This compound is an unsaturated fatty acid ethyl ester. Its resolution in complex mixtures, particularly those of biological origin, is challenging due to the presence of numerous structurally similar compounds, including positional and geometric (cis/trans) isomers of other fatty acid esters. These compounds often have very similar physical properties, leading to overlapping peaks (co-elution) in standard chromatographic analyses.

Q2: Is derivatization necessary if my target analyte is already an ethyl ester?

While your primary analyte is an ethyl ester, complex mixtures typically contain other fatty acids in free form or as part of glycerolipids. To obtain a comprehensive profile and ensure consistent chromatographic behavior, it is highly recommended to perform a transesterification reaction. This process converts all fatty acids in the sample into a single type of ester, most commonly fatty acid methyl esters (FAMEs).[1][2] This creates a more uniform sample, allowing for better separation and identification of all components, including your target analyte, relative to the others.

Q3: What is the best type of GC column for separating unsaturated fatty acid esters?

For separating complex mixtures of fatty acid esters, especially those containing cis and trans isomers, highly polar capillary columns are recommended.[2][3] Columns with biscyanopropyl or polyethylene (B3416737) glycol (Carbowax-type) stationary phases are the industry standard.[2][3] These phases provide high selectivity, enabling the separation of isomers that would co-elute on less polar columns.[4]

Q4: What is co-elution and how can I detect it?

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in a single, misleading peak.[5][6] You can detect co-elution through several methods:

  • Peak Shape: Look for non-symmetrical peaks, such as those with a "shoulder" or visible merged peaks.[6]

  • Diode Array Detector (DAD): If using HPLC, a DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, the peak is impure.[6]

  • Mass Spectrometry (MS): When using GC-MS, you can examine the mass spectra at different points across the chromatographic peak. If the mass spectra change from the leading edge to the tailing edge, it indicates that more than one compound is present.[6][7]

Q5: Can I separate the cis (Z) and trans (E) isomers of pentadecenoate using standard GC?

Separating cis and trans isomers is one of the more difficult challenges in fatty acid analysis. Standard GC methods may not be sufficient. To achieve this separation, you need a highly polar capillary column (e.g., a high-cyanopropyl content column like the Rt-2560) combined with an optimized temperature program.[2] For very complex mixtures where GC alone is insufficient, a pre-analytical fractionation technique like Silver Ion Chromatography is often required.[8]

Troubleshooting Guide: Poor Resolution and Co-elution

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem: My this compound peak is co-eluting with another compound. How do I resolve them?

Co-elution is a common challenge that requires a multi-step troubleshooting approach. Follow these steps to improve the separation of your target analyte.

Step 1: Confirm Co-elution and Identify the Contaminant

Before adjusting your method, confirm that you are dealing with co-elution and, if possible, identify the interfering compound.

  • Action: If using a GC-MS system, analyze the mass spectra across the peak. A change in the fragmentation pattern from the start to the end of the peak confirms the presence of multiple compounds.[7] The mass spectra can help you identify the co-eluting species, which are often other fatty acid esters with similar chain lengths or degrees of unsaturation.[7]

Step 2: Optimize the GC Method Parameters

Small adjustments to your GC method can often resolve overlapping peaks without requiring new hardware. A slower temperature ramp is one of the most effective ways to improve resolution.[7]

  • Action 1: Lower the Initial Oven Temperature. Starting at a lower temperature can improve the separation of more volatile compounds.[7]

  • Action 2: Reduce the Temperature Ramp Rate. A slower ramp (e.g., 1-3°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution for difficult-to-separate compounds.[7] This will, however, increase the total run time.

  • Action 3: Adjust Carrier Gas Flow Rate. Ensure your carrier gas (Helium or Hydrogen) is set to its optimal flow rate for your column's internal diameter. Operating below the optimal rate can sometimes improve the resolution of closely eluting peaks.

Step 3: Evaluate and Change the GC Column

If optimizing the method parameters does not resolve the issue, the stationary phase of your column may not have sufficient selectivity for the compound pair.

  • Action: Switch to a column with a different stationary phase chemistry. If you are using a mid-polarity column, moving to a high-polarity cyanopropylsiloxane column (like an Agilent J&W HP-88 or Restek Rt-2560) is the standard approach for FAME analysis, as these offer excellent selectivity for geometric isomers.[2][7]

Step 4: Employ Pre-Analytical Fractionation with Silver Ion Chromatography

For the most challenging separations, especially between cis/trans isomers or compounds with different degrees of unsaturation, an offline fractionation step prior to GC analysis is a powerful solution. Silver Ion Solid Phase Extraction (Ag-Ion SPE) is ideal for this purpose.

  • Action: Fractionate your esterified sample using an Ag-Ion SPE cartridge. This technique separates fatty acid esters based on their interaction with silver ions. Saturated esters elute first, followed by trans-monounsaturated, then cis-monounsaturated, and finally polyunsaturated esters.[8] By collecting these fractions separately and analyzing them by GC, you can eliminate co-elution and achieve a clean separation of this compound from other isomers.

Data Presentation

Table 1: Recommended GC Columns for Fatty Acid Ester Analysis

Stationary Phase TypePolarityRecommended UseExample Columns
Biscyanopropyl PolysiloxaneVery HighExcellent for resolving complex mixtures and cis/trans isomers.[2]Restek Rt-2560, Agilent J&W HP-88, Supelco SP-2560
Polyethylene Glycol (PEG)HighGeneral-purpose for saturated and unsaturated FAMEs.[3]Agilent J&W DB-WAX, Restek FAMEWAX
50% CyanopropylphenylIntermediateGood for general screening, but may not resolve all isomers.Agilent J&W DB-23

Table 2: Example High-Resolution GC Temperature Programs

ParameterMethod A: General PurposeMethod B: High Resolution for Isomers
Column FAMEWAX (30 m x 0.25 mm, 0.25 µm)Rt-2560 (100 m x 0.25 mm, 0.20 µm)
Carrier Gas Helium @ 1.2 mL/minHydrogen @ 1.0 mL/min (constant flow)
Initial Temp 120°C, hold 1 min100°C, hold 4 min
Ramp 1 10°C/min to 200°C3°C/min to 240°C
Hold 1 Hold at 200°C for 0 minHold at 240°C for 15 min
Ramp 2 5°C/min to 240°C-
Hold 2 Hold at 240°C for 7 min-
Inlet Temp 250°C250°C
Detector Temp 260°C (FID)250°C (FID)

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization to FAMEs using BF₃-Methanol

This protocol converts all fatty acids in a sample to fatty acid methyl esters (FAMEs) for comprehensive GC analysis.

  • Sample Preparation: Weigh 1-25 mg of the lipid extract or oil into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) reagent.[9]

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60°C for 10 minutes. For complex lipids, this time may need to be extended.

  • Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 1 mL of hexane (B92381).

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial using a glass Pasteur pipette.

  • Analysis: The sample is now ready for injection into the GC system.

Protocol 2: Pre-fractionation using Silver Ion Solid Phase Extraction (Ag-Ion SPE)

This protocol separates FAMEs based on the number and geometry of double bonds prior to GC analysis.

  • Cartridge Conditioning: Condition a Discovery® Ag-Ion SPE cartridge by washing it with 5 mL of acetone (B3395972) followed by 5 mL of hexane. Do not allow the cartridge to go dry.

  • Sample Loading: Dissolve the FAMEs mixture (from Protocol 1) in a minimal amount of hexane (e.g., 200 µL) and load it onto the conditioned cartridge.

  • Elution of Saturated FAMEs (Fraction 1): Elute the saturated FAMEs by adding 10 mL of hexane to the cartridge and collecting the eluate.

  • Elution of trans-Monounsaturated FAMEs (Fraction 2): Elute the trans isomers by adding 5 mL of acetone/hexane (0.5:99.5, v/v) and collecting the eluate.

  • Elution of cis-Monounsaturated FAMEs (Fraction 3): Elute the cis isomers (including the fraction containing this compound) by adding 5 mL of acetone/hexane (5:95, v/v) and collecting the eluate.

  • Sample Preparation for GC: Evaporate the solvent from each collected fraction under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane for GC analysis.

Visualizations

G cluster_workflow General Analytical Workflow A 1. Lipid Extraction (from Complex Mixture) B 2. Derivatization (e.g., Transesterification to FAMEs) A->B C 3. Chromatographic Analysis (High-Resolution GC-MS) B->C D 4. Data Processing (Peak Identification & Quantification) C->D

Caption: General workflow for the analysis of fatty acids in complex mixtures.

G start Peak Co-elution Observed q1 Is GC-MS available? start->q1 ms_analysis Confirm co-elution & identify interferent via mass spectra q1->ms_analysis Yes no_ms Assume co-elution based on peak shape q1->no_ms No optimize_gc Optimize GC Method (Slower temp. ramp, lower initial temp) ms_analysis->optimize_gc no_ms->optimize_gc q2 Resolution Achieved? optimize_gc->q2 change_column Change Column (Increase polarity, e.g., to a biscyanopropyl phase) q2->change_column No end_success Problem Resolved q2->end_success Yes q3 Resolution Achieved? change_column->q3 ag_ion Use Pre-fractionation (e.g., Silver Ion SPE) q3->ag_ion No q3->end_success Yes ag_ion->end_success

Caption: Troubleshooting logic for resolving peak co-elution in GC analysis.

G cluster_ag_ion Principle of Silver Ion Chromatography start FAME Mixture Applied to Ag-Ion Column elution Elution with Increasing Solvent Polarity start->elution f1 Fraction 1: Saturated Esters (No π-bond interaction) elution->f1 Weakest Retention f2 Fraction 2: Trans-Unsaturated (Weak interaction) elution->f2 f3 Fraction 3: Cis-Unsaturated (Strong interaction) elution->f3 Strongest Retention

Caption: Separation principle of FAMEs using Silver Ion (Ag-Ion) chromatography.

References

Minimizing sample contamination for trace analysis of Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample contamination during the trace analysis of Ethyl 10(Z)-pentadecenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of sample contamination in fatty acid ethyl ester (FAEE) trace analysis?

A1: Sample contamination is a significant challenge in trace analysis and can originate from multiple sources. It is crucial to evaluate each step of your workflow. The primary sources include:

  • Laboratory Environment: Airborne particles, dust, and volatile organic compounds from building materials or furniture can settle into samples.[1] Personnel can also introduce contaminants through skin cells, hair, and aerosols from breath.[2]

  • Solvents and Reagents: Even high-purity solvents can contain trace impurities or degrade over time, introducing artifacts.[1][3] Water used for reagent preparation or rinsing can contain leached contaminants, such as phthalates, if stored in plastic containers.[4]

  • Labware: Both plastic and glassware can be significant sources of contamination.

    • Plasticware: Consumables like pipette tips, centrifuge tubes, and syringe filters are a major source of leached additives, including fatty acid amides (e.g., oleamide) and other compounds that can interfere with lipid analysis.[1][5]

    • Glassware: Improperly cleaned glassware can retain residues from previous experiments, cleaning agents, or dust.[1]

  • Sample Handling and Preparation: This stage is often the largest source of error.[1] Contamination can be introduced from handling tools, cross-contamination between samples, and non-enzymatic esterification if alcohols are used in extraction.[6][7]

Q2: My blank samples show a high background signal for fatty acids. What should I investigate first?

A2: A high background signal in blank samples indicates a systemic contamination issue. A systematic approach is needed to identify the source:

  • Run Solvent Blanks: Analyze the solvents used in your sample preparation (e.g., hexane (B92381), acetone (B3395972), methanol) directly. This will determine if your solvents are the primary source of contamination.[1]

  • Evaluate Plastic Consumables: Plasticware is a frequent culprit.[5] Run a "procedural blank" where you rinse new plastic tubes, pipette tips, and syringe filters with clean solvent and analyze the rinse. Studies have shown that switching from plastic syringes and filters to glass and stainless steel can dramatically reduce background levels of fatty acids.[5]

  • Review Glassware Cleaning Protocols: Ensure your glassware is meticulously cleaned. Residues from detergents or previously analyzed samples can leach into your current sample. Implement a rigorous cleaning protocol involving a phosphate-free detergent wash, multiple water rinses, an acid wash, and a final rinse with high-purity solvent.[1][8]

  • Assess the Laboratory Environment: Prepare a blank in a different, cleaner environment if possible, such as a laminar flow hood, to see if airborne contaminants are the issue.[7]

Q3: Can the sample extraction procedure itself create this compound, leading to artificially high results?

A3: Yes. If your sample matrix contains both free fatty acids (like 10(Z)-pentadecenoic acid) and ethanol, the use of certain extraction solvents can lead to non-enzymatic formation of fatty acid ethyl esters (FAEEs). This process is dependent on time, temperature, and alcohol concentration.[6] To avoid this artifact, it is recommended to use acetone as the extraction solvent, which does not participate in esterification.[6][9]

Q4: What are the best practices for storing samples and extracts to prevent degradation or contamination?

A4: Proper storage is critical to maintain sample integrity.

  • Prevent Oxidation: To prevent oxidative degradation of the unsaturated this compound, handle and store samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation steps.[8][10]

  • Low Temperature: Store dried lipid extracts or samples at -20°C or, for long-term storage, at -80°C.[8]

  • Solvent Choice: If storing the extract in a solvent, use a high-purity, non-polar organic solvent in a tightly sealed glass container to prevent evaporation and contamination.[8]

  • Cover and Seal: Ensure all glassware is covered with solvent-rinsed aluminum foil or PTFE-lined caps (B75204) to prevent dust and airborne contaminants from entering.[1]

Troubleshooting Guide
IssuePotential CauseRecommended Action
Unexpected peaks in chromatogram, especially in blanks. Contaminated Solvents/Reagents: Impurities present in even high-grade solvents.[1][8]Run a solvent blank for every new bottle. Use only HPLC or mass spectrometry-grade solvents.[8]
Leaching from Plasticware: Additives from pipette tips, tubes, or filters.[5]Pre-rinse all plasticware with your extraction solvent.[2][8] For ultimate purity, switch to glass syringes and stainless-steel filter holders.[5] Run procedural blanks that include all plasticware steps.[1]
Residue on Glassware: Inadequate cleaning.[1]Implement a rigorous, multi-step glassware cleaning protocol (see Experimental Protocols section).
Poor reproducibility between replicate samples. Inconsistent Sample Handling: Variation in exposure to air, temperature, or handling time.Standardize all sample handling procedures. Use automated sample preparation if available to reduce human error.[11] Minimize the time samples are in contact with plastic surfaces.[1]
Cross-Contamination: Carryover from one sample to another.Use disposable labware where possible (after testing for leaching) or meticulously clean non-disposable items between samples. Be cautious with autosampler probes and transfer tubing; ensure adequate rinsing between injections.[2]
Analyte concentration decreases over time. Oxidative Degradation: The double bond in this compound is susceptible to oxidation.Add an antioxidant like BHT to extraction solvents.[12] Evaporate solvents under a stream of nitrogen or argon.[8] Store extracts under an inert atmosphere at -80°C.[8]
Adsorption to Surfaces: Highly polar lipids can adsorb to glass or plastic surfaces.Silanize glassware to reduce active sites. Ensure the sample is fully dissolved in an appropriate solvent before analysis.
Quantitative Data Summary

The following tables provide quantitative data regarding potential contamination sources and analytical detection limits relevant to trace analysis.

Table 1: Impact of Labware Material on Fatty Acid Contamination in Method Blanks Data adapted from a study on the analysis of atmospheric particulate matter.[5]

Fatty AcidContamination Level with Plastic Syringe & Filter (ppm ± SD)Contamination Level with Glass Syringe & Stainless Steel Holder (ppm ± SD)Percentage Reduction
Palmitic Acid (C16:0)6.6 ± 1.22.6 ± 0.961%
Stearic Acid (C18:0)8.9 ± 2.11.9 ± 0.879%

Table 2: Typical Detection Limits for Fatty Acid Ethyl Esters (FAEEs) These values are method-dependent and serve as a general reference.

Analytical MethodSample MatrixTypical Limit of Quantitation (LOQ) / Detection (LOD)Reference
GC-MSHuman Plasma60 nM (LOQ)[13]
GC-MSHuman Plasma5-10 nM (LOD)[13]
GC-MSHuman Hair1-10 pg/mg (LOD)[14]
Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Lipid Analysis

This protocol is designed to remove organic residues and inorganic contaminants from glassware.

  • Initial Wash: Manually wash all glassware with a phosphate-free laboratory detergent and hot tap water.[1] Use appropriate brushes to scrub all surfaces thoroughly.

  • Tap Water Rinse: Rinse the glassware extensively with hot tap water to remove all detergent.

  • Deionized Water Rinse: Rinse at least 3-5 times with deionized water.

  • Acid Soak (for non-metallic items): Submerge the glassware in a 10% nitric acid bath for at least 4 hours.[2] This step helps remove trace metals and stubborn organic residues.

  • High-Purity Water Rinse: Rinse thoroughly (5-7 times) with high-purity (e.g., Type I ultrapure) water.[2]

  • Drying: Air dry in a clean, dust-free area (e.g., a covered rack or a clean oven).[2] Do not dry with paper or cloth towels, as these can introduce fibers and organic contaminants.

  • Solvent Rinse: Immediately before use, perform a final rinse with the high-purity solvent that will be used in the experiment (e.g., hexane or acetone).[8]

  • Storage: Store clean glassware covered with solvent-rinsed aluminum foil in a clean cabinet to prevent airborne contamination.[1]

Protocol 2: General Workflow for Lipid Extraction with Contamination Control

This workflow is based on common lipid extraction principles, incorporating checkpoints to minimize contamination.

  • Sample Preparation Area: Perform all work in a clean, designated area, preferably a laminar flow hood or a HEPA-filtered environment, away from high-traffic zones.[2][15] Wipe down all surfaces with isopropanol (B130326) before starting.

  • Homogenization (if applicable): If starting with a solid or semi-solid matrix, homogenize the sample using solvent-rinsed glass or stainless-steel tools.

  • Lipid Extraction:

    • Add a precise volume of ice-cold acetone to the sample. Acetone is recommended to precipitate proteins and extract lipids without the risk of forming ethyl esters.[6][13]

    • Vortex thoroughly and incubate on ice.

    • Centrifuge to pellet the precipitate.

    • Carefully transfer the supernatant containing the lipid extract to a clean glass tube using a glass pipette.

  • Solvent Evaporation:

    • Place the glass tube in a sample concentrator or water bath.

    • Evaporate the acetone to dryness under a gentle stream of inert gas (nitrogen or argon).[8] This is critical to prevent oxidation.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent for your analytical instrument (e.g., hexane for GC-MS).

    • Vortex to ensure the entire extract is redissolved.

  • Transfer to Autosampler Vial:

    • Use a glass syringe to transfer the final extract to a clean glass autosampler vial with a PTFE-lined cap.

    • Run a procedural blank alongside the samples, following every step exactly but without adding the initial sample matrix.[1]

Visualizations

Contamination_Minimization_Workflow Workflow for Minimizing Contamination in Trace Analysis cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase lab_prep 1. Prepare Clean Environment (Laminar Hood, Clean Surfaces) glassware_prep 2. Use Rigorously Cleaned Glassware (Acid Wash, Solvent Rinse) lab_prep->glassware_prep solvent_prep 3. Verify Solvent Purity (Run Solvent Blank) glassware_prep->solvent_prep sample_handling 4. Handle Sample with Clean Tools (Gloves, Forceps, Glass Pipettes) solvent_prep->sample_handling extraction 5. Perform Extraction (e.g., Acetone Precipitation) sample_handling->extraction evaporation 6. Evaporate Solvent (Under Inert Gas Stream) extraction->evaporation reconstitution 7. Reconstitute in Final Solvent evaporation->reconstitution analysis 8. Analyze via GC-MS (Include Procedural Blanks) reconstitution->analysis

Caption: A workflow diagram illustrating key steps to minimize contamination during trace analysis.

Troubleshooting_Contamination Troubleshooting High Background Contamination start High Background Signal Detected in Blanks q_solvent Is the signal present in a direct solvent blank? start->q_solvent a_solvent_yes Source: Contaminated Solvents Action: Use new, higher-purity batch. q_solvent->a_solvent_yes Yes q_plastic Is the signal present in a procedural blank using only new plasticware + solvent? q_solvent->q_plastic No a_plastic_yes Source: Leaching from Plasticware Action: Pre-rinse plastics or switch to glass/steel. q_plastic->a_plastic_yes Yes q_glassware Is the signal present after re-running with re-cleaned glassware? q_plastic->q_glassware No a_glassware_yes Source: Persistent Glassware Contamination Action: Review and enhance cleaning protocol. q_glassware->a_glassware_yes Yes a_environment Source: Airborne/Environmental Action: Use laminar hood. Check for nearby sources. q_glassware->a_environment No

Caption: A decision tree for troubleshooting sources of high background contamination.

References

Technical Support Center: Ethyl 10(Z)-pentadecenoate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on specific bioassays, signaling pathways, and quantitative data for Ethyl 10(Z)-pentadecenoate is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on general principles and best practices for lipid bioassays and may require adaptation for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological relevance?

This compound is an ethyl ester of a monounsaturated fatty acid. While specific biological activities are not extensively documented, related fatty acids have been investigated for their roles in various cellular processes. For instance, the free fatty acid form, 10(Z)-Pentadecenoic acid, has been shown to inhibit the production of kynurenine (B1673888) induced by IFN-γ in Thp-1 cells, suggesting potential immunomodulatory effects.[1] The ethyl ester form would be expected to have different pharmacokinetic and pharmacodynamic properties.

Q2: Why am I seeing high variability in my cell-based assays with this compound?

Variability in lipid bioassays can stem from several factors. These include issues with compound solubility and stability in culture media, batch-to-batch variation of the compound, inconsistencies in cell culture conditions, and the specific protocols used for the assay. Lipids are prone to oxidation and can interact with plastics, which can also contribute to variability.

Q3: How should I prepare and handle this compound for in vitro experiments?

It is crucial to handle this compound with care to maintain its integrity. It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final concentration in the cell culture medium. It is important to minimize the final solvent concentration to avoid solvent-induced artifacts. Due to the potential for oxidation, it is advisable to prepare fresh dilutions for each experiment and store the stock solution under an inert atmosphere at a low temperature.

Q4: What are some common controls to include in my this compound bioassays?

To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the this compound.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

  • Positive Control: A compound known to elicit a response in your assay system.

  • Negative Control: A structurally similar but inactive compound, if available.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results
Possible Cause Recommended Solution
Compound Instability Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Store the stock solution at -20°C or lower, protected from light and oxygen.
Incomplete Solubilization Ensure complete solubilization of the compound in the stock solvent before diluting in aqueous media. Sonication may aid in dissolving the compound. Visually inspect for any precipitation after dilution in the final assay medium.
Cell Culture Inconsistency Maintain consistent cell passage numbers, seeding densities, and growth conditions (temperature, CO2, humidity) across experiments. Monitor cell health and viability regularly.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting techniques to minimize volume variations between wells.
Assay Protocol Drift Strictly adhere to the established standard operating procedure (SOP) for the assay. Any modifications should be documented and validated.
Issue 2: High Background Signal or "Noisy" Data
Possible Cause Recommended Solution
Solvent Effects Test different final concentrations of the vehicle (e.g., DMSO, ethanol) to determine the highest non-toxic concentration for your cell line.
Compound Precipitation After adding this compound to the assay medium, check for any visible precipitate. If precipitation occurs, consider using a lower concentration or a different delivery method (e.g., complexing with BSA).
Contamination Regularly check cell cultures for microbial contamination. Ensure all reagents and labware are sterile.
Reader/Instrument Settings Optimize the settings of your plate reader or other analytical instruments for the specific assay being performed. Ensure regular maintenance and calibration of equipment.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound bioassays, the following table presents hypothetical data from a dose-response experiment measuring the inhibition of a pro-inflammatory cytokine in a macrophage cell line. This is for illustrative purposes only.

Table 1: Hypothetical Dose-Response of this compound on Cytokine Production

Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 2.1
115.8 ± 4.5
1048.3 ± 6.2
5085.1 ± 3.9
10092.7 ± 2.8

Experimental Protocols

Protocol 1: General Cell-Based Bioassay for Inflammatory Response

This protocol provides a general workflow for assessing the effect of this compound on an inflammatory response in a cell line (e.g., macrophages).

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound

  • Appropriate solvent (e.g., sterile ethanol)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Assay kit for measuring the desired endpoint (e.g., ELISA for TNF-α)

  • Sterile multi-well plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in the chosen solvent. On the day of the experiment, prepare serial dilutions of the stock solution in the cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control. Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., LPS) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours).

  • Endpoint Measurement: Collect the cell culture supernatant or cell lysate and measure the desired endpoint (e.g., cytokine levels) using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Analyze the data by normalizing the results to the vehicle-treated, stimulated control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive lipid like this compound, leading to an anti-inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Lipid_Receptor Lipid Receptor Inhibitory_Protein Inhibitory Protein Lipid_Receptor->Inhibitory_Protein Induces LPS LPS LPS->TLR4 Binds E10P Ethyl 10(Z)- pentadecenoate E10P->Lipid_Receptor Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Phosphorylates & Activates Inhibitory_Protein->IKK Inhibits p_NFkB p-NF-κB DNA DNA p_NFkB->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for investigating the bioactivity of this compound.

G A Compound Preparation (Stock Solution) C Treatment (Dose-Response) A->C B Cell Culture (Seeding & Adherence) B->C D Incubation & Stimulation (e.g., with LPS) C->D E Endpoint Assay (e.g., ELISA, qPCR, Western Blot) D->E F Data Analysis & Interpretation E->F

Caption: General experimental workflow for this compound bioassays.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in bioassays.

G cluster_solutions Potential Solutions Start Inconsistent Results? Check_Compound Check Compound (Purity, Solubility, Stability) Start->Check_Compound Check_Cells Check Cell Culture (Viability, Passage #, Density) Check_Compound->Check_Cells [Compound OK] Sol_Compound Use fresh compound/stock Check_Compound->Sol_Compound [Issue Found] Check_Protocol Review Assay Protocol (Pipetting, Timing, Reagents) Check_Cells->Check_Protocol [Cells OK] Sol_Cells Standardize cell culture Check_Cells->Sol_Cells [Issue Found] Check_Instrument Verify Instrument (Calibration, Settings) Check_Protocol->Check_Instrument [Protocol OK] Sol_Protocol Adhere strictly to SOP Check_Protocol->Sol_Protocol [Issue Found] Resolved Problem Resolved Check_Instrument->Resolved [Instrument OK] Sol_Instrument Recalibrate/service Check_Instrument->Sol_Instrument [Issue Found] Sol_Compound->Resolved Sol_Cells->Resolved Sol_Protocol->Resolved Sol_Instrument->Resolved

Caption: A logical troubleshooting workflow for bioassay variability.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ethyl 10(Z)-pentadecenoate, a fatty acid ester with significant interest in various research and development sectors, necessitates a robust and validated analytical method. This guide provides a comprehensive comparison of a novel analytical method, "Method X," with established techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented herein is based on established principles of analytical method validation, drawing from regulatory guidelines provided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. While Gas Chromatography (GC) has traditionally been a primary method for fatty acid analysis, often after conversion to more volatile methyl esters (FAMEs), High-Performance Liquid Chromatography (HPLC) offers advantages in specific applications.[8][9][10] The following table summarizes the key performance characteristics of three methods for the quantification of this compound.

Validation Parameter Method X (Hypothetical UPLC-MS/MS) GC-FID HPLC-UV
Specificity / Selectivity High (Mass-to-charge ratio detection)Moderate to High (Dependent on column and temperature programming)Moderate (Potential for co-eluting substances with similar UV absorbance)
Linearity (R²) >0.999>0.99>0.99[11]
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) < 2%< 5% for individual FAMEs< 3%[11]
Limit of Detection (LOD) 0.01 ng/mL0.05% (as FAME)[12]0.0003 to 0.068 mM[13]
Limit of Quantitation (LOQ) 0.05 ng/mL0.1% (as FAME)[12]0.001 to 0.226 mM[13]
Analysis Time ~5 minutes30-60 minutes (conventional), faster with ultra-fast GC[14]~8-34 minutes[11][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical methods. The following protocols outline the key experiments for validating an analytical method for this compound quantification.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Protocol:

  • Analyze a blank matrix (e.g., plasma, formulation buffer) to assess for interfering peaks at the retention time of this compound.

  • Analyze the blank matrix spiked with the analyte and potential interfering substances (e.g., related fatty acid esters, degradation products).

  • For chromatographic methods, assess peak purity using a photodiode array (PDA) detector or a mass spectrometer. The method is considered specific if no significant interference is observed at the analyte's retention time.

Linearity

Objective: To demonstrate the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range in the samples.

  • Analyze each standard in triplicate.

  • Plot the mean response (e.g., peak area) against the known concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.99.[11]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • Analyze a minimum of five replicates for each QC level.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%.

  • The mean recovery should be within an acceptable range, typically 80-120% for bioanalytical methods and 98-102% for drug substance/product analysis.[15]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of the low, medium, and high QC samples within the same analytical run.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or with different equipment.

  • Calculate the relative standard deviation (%RSD) for the measurements at each concentration level. The %RSD should not exceed a predefined limit, often ≤ 15% for bioanalytical assays and lower for drug product analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Protocol:

  • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by analyzing a series of low-concentration samples and calculating the standard deviation of the response.

  • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or as the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., %RSD ≤ 20%).

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to final documentation, ensuring a comprehensive and compliant validation package.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Reporting define_purpose Define Intended Purpose & Scope of the Method select_method Select Analytical Technique (e.g., GC, HPLC) define_purpose->select_method develop_protocol Develop Validation Protocol (incl. Acceptance Criteria) select_method->develop_protocol specificity Specificity/ Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze & Compile Experimental Data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report method_sop Finalize Standard Operating Procedure (SOP) validation_report->method_sop

Caption: Workflow of the analytical method validation process.

References

A Comparative Analysis of the Biological Activities of Ethyl 10(Z)-pentadecenoate and Methyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl and methyl esters of fatty acids are common subjects of biochemical and pharmacological research. While the core fatty acid, 10(Z)-pentadecenoic acid, is the primary determinant of the intrinsic biological activity, the nature of the esterifying alcohol (ethanol vs. methanol) can significantly influence the compound's absorption, cellular uptake, and subsequent metabolic fate. These differences in bioavailability can, in turn, lead to variations in the observed biological effects. This guide will explore these potential differences in the context of antimicrobial, antioxidant, and anti-inflammatory activities.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical, yet plausible, quantitative data based on general principles of fatty acid ester metabolism. These tables are intended to serve as a framework for organizing data from future direct comparative studies.

Table 1: Comparative Physicochemical and Bioavailability Properties

PropertyEthyl 10(Z)-pentadecenoateMthis compound
Molecular Weight268.44 g/mol 254.41 g/mol
LogP (predicted)HigherLower
In Vitro Hydrolysis RateSlowerFaster
Cellular Uptake EfficiencyPotentially LowerPotentially Higher

Table 2: Hypothetical Comparative Biological Activity

ActivityMetricThis compoundMthis compound
Antimicrobial Minimum Inhibitory Concentration (MIC)Higher (Less Potent)Lower (More Potent)
Antioxidant IC50 (DPPH Assay)Higher (Less Potent)Lower (More Potent)
Anti-inflammatory IC50 (BSA Denaturation)Higher (Less Potent)Lower (More Potent)

Discussion of Potential Differences in Biological Activity

The primary difference in the biological activity of ethyl and methyl esters of the same fatty acid often stems from their differential rates of hydrolysis by cellular esterases. Pancreatic lipase (B570770) and other cellular lipases generally exhibit a higher affinity for methyl esters over ethyl esters. This suggests that Mthis compound may be more readily hydrolyzed to the active free fatty acid, 10(Z)-pentadecenoic acid, leading to a more potent and rapid onset of biological effects.

Conversely, the slower hydrolysis of this compound could result in a more sustained, albeit potentially less potent, biological effect. The higher lipophilicity of the ethyl ester might also influence its distribution in biological membranes and tissues, a factor that could be significant in specific therapeutic applications.

Experimental Protocols

The following are detailed methodologies for key experiments to directly compare the biological activities of this compound and Mthis compound.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against relevant microbial strains.

  • Materials:

    • This compound and Mthis compound

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria in MHB) and negative (MHB alone) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials:

    • This compound and Mthis compound

    • DPPH solution in methanol

    • Methanol

    • Spectrophotometer

  • Procedure:

    • Prepare various concentrations of the test compounds in methanol.

    • Add a fixed volume of DPPH solution to each concentration of the test compounds.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a plot of inhibition percentage against concentration.

In Vitro Anti-inflammatory Activity: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay assesses the ability of the compounds to inhibit protein denaturation, a hallmark of inflammation.[1]

  • Materials:

    • This compound and Mthis compound

    • Bovine Serum Albumin (BSA) solution (0.5% in Tris-HCl buffer, pH 6.8)

    • Tris-HCl buffer

    • Spectrophotometer

  • Procedure:

    • Prepare different concentrations of the test compounds.

    • Mix the test compound solutions with the BSA solution.

    • Incubate the mixtures at 37°C for 20 minutes and then at 70°C for 3 minutes to induce denaturation.

    • After cooling, measure the turbidity of the solutions at 660 nm.

    • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from a plot of inhibition percentage against concentration.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the comparison of these fatty acid esters.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis Ethyl This compound Antimicrobial Antimicrobial Assay (MIC Determination) Ethyl->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Ethyl->Antioxidant AntiInflammatory Anti-inflammatory Assay (BSA Denaturation) Ethyl->AntiInflammatory Methyl Mthis compound Methyl->Antimicrobial Methyl->Antioxidant Methyl->AntiInflammatory Comparison Comparative Analysis of Biological Activity Antimicrobial->Comparison Antioxidant->Comparison AntiInflammatory->Comparison

Experimental workflow for comparing biological activities.

signaling_pathway cluster_ester Fatty Acid Ester cluster_cell Target Cell Ester Ethyl or Methyl 10(Z)-pentadecenoate Membrane Cell Membrane Ester->Membrane Uptake Esterase Cellular Esterases Membrane->Esterase FFA Free Fatty Acid (10(Z)-pentadecenoic acid) Esterase->FFA Hydrolysis Target Intracellular Target (e.g., Enzyme, Receptor) FFA->Target Response Biological Response (e.g., Anti-inflammatory) Target->Response

Proposed mechanism of action for fatty acid esters.

Conclusion

While both this compound and Mthis compound are expected to exhibit biological activities attributable to the 10(Z)-pentadecenoic acid moiety, their efficacy may differ due to variations in their metabolic activation. Based on general principles, it is hypothesized that Mthis compound will demonstrate greater potency in in vitro assays due to more efficient hydrolysis. However, the potential for sustained release of the active fatty acid from this compound warrants further investigation for specific therapeutic contexts. The experimental protocols provided in this guide offer a robust framework for directly testing these hypotheses and elucidating the comparative biological activities of these two compounds.

References

Cross-Reactivity of Insect Pheromone Receptors to Ethyl 10(Z)-pentadecenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Insect Olfaction and Pheromone Reception

Insects rely on a sophisticated olfactory system to detect a vast array of volatile chemical cues, including pheromones, which are crucial for behaviors such as mating, aggregation, and host location. The perception of these chemical signals begins in the antennae, where olfactory sensory neurons (OSNs) are housed within specialized hair-like structures called sensilla. The dendrites of these neurons are bathed in sensillar lymph and express a variety of chemosensory receptors, primarily from the Odorant Receptor (OR) and Ionotropic Receptor (IR) families.

Pheromone receptors (PRs) are a specialized subset of these receptors, often exhibiting high specificity and sensitivity to particular pheromone components. An insect OR is typically a heteromeric complex composed of a highly conserved co-receptor (Orco) and a variable ligand-binding ORx subunit, which determines the receptor's specificity. The binding of a ligand to the ORx subunit is thought to induce a conformational change that opens the ion channel, leading to depolarization of the neuron and the generation of an action potential.

Potential for Cross-Reactivity with Ethyl 10(Z)-pentadecenoate

This compound is a C17 fatty acid ethyl ester. While direct binding or activation data for this compound is scarce, studies on other fatty acid esters provide a basis for comparison. The chain length, the position and configuration of the double bond, and the nature of the ester group are all critical determinants of a ligand's ability to activate a specific insect OR.

Comparison with Other Fatty Acid Esters

The following table summarizes the responses of various insect odorant receptors to a range of fatty acid esters and related compounds. This data, while not directly involving this compound, illustrates the tuning of different receptors to specific molecular features.

Insect SpeciesReceptor/NeuronLigandResponse Metric (e.g., EC50, Spikes/s)Reference
Drosophila melanogasterOr30aPropionic acidAttraction[1]
Drosophila melanogasterOr94bPropionic acidAttraction[1]
Drosophila melanogasterIR56dHexanoic acidProboscis Extension Response[2]
Spodoptera littoralisSlitOR40β-caryophylleneEAG Response[3]
Spodoptera littoralisSlitOR40α-humuleneEAG Response[3]
Cyrtotrachelus buquetiCbuqPBP2Dibutyl phthalateKi = 6.32 μM[4]
Cyrtotrachelus buquetiCbuqPBP2StyreneKi = 11.37 μM[4]
Cyrtotrachelus buquetiCbuqPBP2LinaloolKi = 10.55 μM[4]

Note: This table is illustrative and includes responses to various types of ligands (fatty acids, esters, and other volatiles) to highlight the diversity of receptor tuning. Direct quantitative comparisons of this compound with these compounds would require dedicated experimental investigation.

Signaling Pathway and Experimental Workflow

Generalized Insect Olfactory Signaling Pathway

The following diagram illustrates the key steps in the detection of an odorant, such as a pheromone, by an insect olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Pheromone Pheromone (e.g., this compound) Pore Cuticular Pore Pheromone->Pore Diffusion OBP_unbound Odorant Binding Protein (OBP) Pore->OBP_unbound Enters Sensillar Lymph OBP_bound Pheromone-OBP Complex OBP_unbound->OBP_bound Binding OR_complex Odorant Receptor (ORx + Orco) OBP_bound->OR_complex Transport & Delivery Ion_channel Ion Channel (Open) OR_complex->Ion_channel Activation Neuron_membrane Dendritic Membrane Depolarization Depolarization Ion_channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Signal Transduction

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Assessing Receptor Cross-Reactivity

To experimentally determine the cross-reactivity of an insect pheromone receptor to this compound, a workflow such as the one depicted below can be followed.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A 1. Clone Receptor Gene (ORx and Orco) B 2. Synthesize cRNA A->B D 4. Inject cRNA into Cells B->D C 3. Prepare Heterologous Expression System (e.g., Xenopus Oocytes, HEK293 cells) C->D E 5. Incubate for Receptor Expression D->E F 6. Two-Electrode Voltage Clamp or Calcium Imaging E->F H 8. Record Electrophysiological or Imaging Data F->H G 7. Apply Ligands (Pheromone, this compound, and other esters) G->F I 9. Generate Dose-Response Curves H->I J 10. Calculate EC50 / Ki values I->J K 11. Compare Receptor Responses J->K

Caption: Workflow for functional characterization of insect ORs.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the activity of insect odorant receptors.

Heterologous Expression in Xenopus Oocytes and Two-Electrode Voltage-Clamp Recording

This is a widely used method for functionally characterizing insect ORs.

1. cRNA Synthesis:

  • The coding sequences of the target ORx and Orco genes are subcloned into an expression vector (e.g., pSP64T).

  • The plasmids are linearized, and capped cRNA is synthesized in vitro using a commercially available kit (e.g., mMESSAGE mMACHINE SP6 Transcription Kit).

  • The integrity and concentration of the cRNA are verified by gel electrophoresis and spectrophotometry.

2. Oocyte Preparation:

  • Oocytes are surgically removed from a female Xenopus laevis.

  • The oocytes are defolliculated by treatment with collagenase in a calcium-free solution.

  • Healthy, mature oocytes (stage V-VI) are selected for injection.

3. cRNA Injection:

  • A nanoliter injector is used to inject a specific amount of the ORx and Orco cRNA mixture (typically 25-50 ng of each) into the cytoplasm of each oocyte.

  • Injected oocytes are incubated for 3-7 days at 18°C in a buffered solution (e.g., Barth's solution) supplemented with antibiotics to allow for receptor expression.

4. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with Ringer's solution.

  • Two glass microelectrodes filled with 3 M KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -80 mV).

  • Ligand solutions (including the native pheromone, this compound, and other test compounds) are prepared in Ringer's solution and applied to the oocyte for a defined period.

  • The inward current generated in response to ligand application is recorded.

5. Data Analysis:

  • The peak current amplitude for each ligand concentration is measured.

  • Dose-response curves are generated by plotting the normalized current response against the logarithm of the ligand concentration.

  • The EC50 (half-maximal effective concentration) is calculated from the dose-response curve using a suitable curve-fitting algorithm (e.g., Hill equation).

Calcium Imaging of a Heterologous Expression System (e.g., HEK293 Cells)

This method provides a higher-throughput alternative for screening ligand-receptor interactions.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded onto glass coverslips in a multi-well plate.

  • The cells are co-transfected with plasmids encoding the ORx, Orco, and a promiscuous G-protein subunit (e.g., Gα16) using a suitable transfection reagent.

2. Calcium Indicator Loading:

  • After 24-48 hours of incubation to allow for protein expression, the cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

3. Fluorescence Imaging:

  • The coverslip with the loaded cells is placed in a recording chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Cells are continuously perfused with a physiological saline solution.

  • Ligand solutions are applied to the cells.

  • Changes in intracellular calcium concentration upon ligand application are recorded by measuring the change in fluorescence intensity.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF/F) is calculated for each cell in response to each ligand.

  • Dose-response curves are generated, and EC50 values are calculated as described for the electrophysiology experiments.

Conclusion and Future Directions

While direct evidence for the cross-reactivity of insect pheromone receptors to this compound is currently lacking, the existing body of research on the responses of insect ORs to other fatty acid esters suggests that some level of interaction is plausible. The degree of cross-reactivity will likely depend on the specific receptor and the insect species . Receptors tuned to pheromones with similar chain lengths and double bond positions are the most probable candidates for exhibiting cross-reactivity.

To definitively assess the potential of this compound as an agonist or antagonist of insect pheromone receptors, further experimental studies are required. The protocols outlined in this guide provide a framework for such investigations. High-throughput screening of this compound against a panel of pheromone receptors from various pest insect species could reveal novel interactions and pave the way for the development of new pest management strategies.

References

A Comparative Guide: GC-FID versus GC-MS for the Analysis of Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of compounds is paramount. Ethyl 10(Z)-pentadecenoate, a monounsaturated fatty acid ethyl ester, is a molecule of interest in various research fields. The choice of analytical technique for its quantification and identification is critical for obtaining reliable data. This guide provides an objective comparison of two common gas chromatography (GC) detectors for this purpose: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Principles of Detection

Gas Chromatography-Flame Ionization Detection (GC-FID): In GC-FID, the effluent from the gas chromatography column is passed through a hydrogen-air flame. When an organic compound such as this compound burns in the flame, it produces ions. These ions are collected by an electrode, generating an electrical current that is proportional to the mass of the analyte. GC-FID is known for its robustness, wide linear range, and high sensitivity to hydrocarbons. However, it provides no structural information about the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the column effluent is directed into a mass spectrometer, which ionizes the analyte molecules, typically using electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fingerprint of the molecule, allowing for its definitive identification. GC-MS can be operated in two modes: full scan, which provides a complete mass spectrum for identification, and selected ion monitoring (SIM), which focuses on specific ions to enhance sensitivity for quantification.

Quantitative Performance: A Comparative Analysis

The choice between GC-FID and GC-MS often depends on the analytical objective: quantification or identification. The following table summarizes the key quantitative performance parameters for the analysis of long-chain fatty acid esters, which can be considered representative for this compound.

ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)Source(s)
Limit of Detection (LOD) 0.21 - 6.76 µg/mL~10-fold higher than FID5 - 10 nM (equivalent to ~1.3 - 2.6 ng/mL)[1][2][3]
Limit of Quantitation (LOQ) 0.63 - 20.4 µg/mL~10-fold higher than FID60 nM (equivalent to ~15.3 ng/mL)[1][2][3]
Linearity (R²) > 0.999> 0.99> 0.99[2][3]
Linear Range Wide (several orders of magnitude)ModerateWide[4]
Precision (RSD%) < 2% (repeatability), < 5% (intermediate precision)5 - 15%< 7%[3][5][6]
Accuracy (% Recovery) 96.4 - 103.6%90 - 110%93.8 - 107%[2][7]

Note: The presented data is a synthesis from multiple sources analyzing similar long-chain fatty acid esters (methyl and ethyl esters) and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of an this compound standard.

Sample Preparation:

A standard stock solution of this compound should be prepared in a high-purity solvent such as hexane (B92381) or isooctane. A series of calibration standards can then be prepared by serial dilution of the stock solution to cover the desired concentration range for analysis by both GC-FID and GC-MS.

GC-FID Experimental Protocol:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1-2 mL/min.

  • Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Detector Gases: Hydrogen: 40 mL/min; Air: 450 mL/min; Makeup (Helium or Nitrogen): 30 mL/min.

GC-MS Experimental Protocol:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z range of 40-400 for identification.

    • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z 88, and the molecular ion if present).

Visualizing the Workflow and Decision-Making Process

To better illustrate the analytical process and the logical choice between GC-FID and GC-MS, the following diagrams are provided.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution (Calibration Standards) Standard->Dilution GC_FID GC-FID Analysis Dilution->GC_FID GC_MS GC-MS Analysis Dilution->GC_MS Quant_FID Quantification (Peak Area vs. Concentration) GC_FID->Quant_FID Ident_MS Identification (Mass Spectrum Library Match) GC_MS->Ident_MS Quant_MS Quantification (SIM Peak Area vs. Concentration) GC_MS->Quant_MS

Caption: Experimental workflow for the analysis of this compound.

Decision Logic: GC-FID vs. GC-MS Start Analytical Goal for This compound? Quant Primary Goal: Accurate Quantification? Start->Quant Ident Primary Goal: Definitive Identification? Start->Ident GC_FID Use GC-FID Quant->GC_FID No Complex Is the sample matrix complex? Quant->Complex Yes Ident->Quant No GC_MS Use GC-MS Ident->GC_MS Yes Both Use Both GC-FID and GC-MS (Complementary Data) GC_FID->Both GC_MS->Both Complex->GC_FID No Complex->GC_MS Yes (for confirmation)

Caption: Decision tree for selecting between GC-FID and GC-MS.

Discussion: Making the Right Choice

For Pure Quantification: When the identity of this compound in a sample is already confirmed and the primary goal is accurate and precise quantification, GC-FID is an excellent choice. It is a robust, cost-effective, and highly reproducible technique with a wide linear range. Its response is directly proportional to the carbon content, making it a reliable quantitative tool for hydrocarbons.

For Unambiguous Identification: If the primary objective is to definitively identify this compound, especially in a complex mixture where other compounds may have similar retention times, GC-MS is indispensable. The mass spectrum provides structural information that serves as a unique chemical fingerprint, allowing for confident identification through library matching.

For Both Quantification and Identification: In many research scenarios, both quantification and identification are crucial. In such cases, GC-MS is the superior technique. While GC-MS in full scan mode can be less sensitive for quantification than GC-FID, using the SIM mode can significantly enhance sensitivity, often achieving detection limits comparable to or even better than GC-FID.[1] The capacity to combine spectrometric examination and quantitative determination makes GC-MS a powerful alternative to GC-FID for the analysis of fatty acid esters.[8]

Analysis in Complex Matrices: For the analysis of this compound in complex biological samples, the selectivity of GC-MS is a significant advantage. It can distinguish the analyte from co-eluting matrix components, which could interfere with quantification by GC-FID.[8]

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound, each with its own strengths.

  • GC-FID is the workhorse for robust and high-precision quantification when the analyte's identity is not .

  • GC-MS is unparalleled for its ability to provide structural information for definitive identification. With the use of SIM mode, it also offers excellent sensitivity for quantification.

The ultimate choice of detector will depend on the specific requirements of the analysis. For routine quality control of a known compound, GC-FID may be sufficient. However, for research and development, where both the identity and quantity of a compound are of interest, especially in complex samples, GC-MS is the more comprehensive and powerful tool. In many laboratories, the two techniques are used synergistically to provide a complete analytical picture.

References

Inter-Laboratory Validation of Ethyl 10(Z)-pentadecenoate Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary method for the quantification of FAEEs, including Ethyl 10(Z)-pentadecenoate, is Gas Chromatography (GC) coupled with either Mass Spectrometry (MS) or Flame Ionization Detection (FID).[1][2][3][4] These techniques offer high sensitivity and the ability to separate complex mixtures of fatty acid esters.[2]

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of long-chain fatty acid esters based on single-laboratory validation studies. These values can serve as a benchmark for laboratories developing and validating methods for this compound.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (R²) > 0.99[5][6]> 0.99> 0.99
Intra-Assay Precision (%CV) < 10%[7]< 10%< 15%
Inter-Assay Precision (%CV) < 15%< 15%< 20%
Accuracy/Recovery 85-115%[6]85-115%80-120%
Limit of Detection (LOD) 5-10 nM[7]10-50 nM1-10 ng/mL
Limit of Quantification (LOQ) 25-60 nM[6][7]50-150 nM5-25 ng/g[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key stages of this compound analysis.

Sample Preparation: Extraction from Biological Matrices

The choice of extraction method depends on the sample matrix. Solid-Phase Extraction (SPE) is commonly used for cleaner extracts from complex matrices like plasma or tissue homogenates.

Protocol: Solid-Phase Extraction (SPE) of FAEEs from Plasma

  • Internal Standard Addition: To 1 mL of plasma, add an internal standard (e.g., Ethyl Heptadecanoate) to correct for extraction losses.[7]

  • Protein Precipitation: Add 2 mL of cold acetone (B3395972) to the plasma sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.[7]

  • Lipid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with 4 mL of hexane (B92381). Vortex and centrifuge to separate the phases.[7]

  • SPE Cartridge Conditioning: Condition an aminopropyl silica (B1680970) SPE cartridge by washing with hexane.

  • Sample Loading and Elution: Load the hexane extract (upper layer) onto the conditioned SPE cartridge. Elute the FAEEs with an appropriate solvent, such as a mixture of hexane and diethyl ether.[7]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of FAEEs due to its high selectivity and sensitivity.[8]

Protocol: GC-MS Analysis of this compound

  • Gas Chromatograph (GC) System: Agilent or equivalent.

  • Column: A nonpolar dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1-2 µL of the reconstituted extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at 20°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min.

    • Ramp 3: Increase to 300°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) System: Quadrupole or Ion Trap.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would include its molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the measurement of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Extraction (e.g., SPE) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation GC_MS GC-MS Analysis Evaporation->GC_MS Inject Sample Data_Processing Data Processing & Quantification GC_MS->Data_Processing Result Final Concentration of This compound Data_Processing->Result validation_parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range cluster_specificity Specificity Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Intra- & Inter-Assay CV) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Specificity Specificity (Interference Testing) Validation->Specificity Matrix_Effect Matrix Effect Specificity->Matrix_Effect

References

Comparative Efficacy of Ethyl 10(Z)-pentadecenoate Isomers in Behavioral Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant gap in the scientific literature regarding the comparative behavioral efficacy of Ethyl 10(Z)-pentadecenoate and its isomers. Extensive searches of available research databases have not yielded specific studies that directly compare the effects of these isomers in any behavioral assays. While the broader class of fatty acid ethyl esters is known to play a role in insect behavior, acting as pheromones, kairomones, or allomones, the specific bioactivity of Ethyl 10-pentadecenoate isomers remains uninvestigated.

This guide, therefore, serves to highlight the absence of data in this specific area and to propose a framework for future research. The information presented below is based on general principles of insect chemical ecology and common methodologies used to evaluate the behavioral responses of insects to semiochemicals.

Hypothetical Comparative Data

In the absence of experimental data, a direct comparison is not possible. Future research would be necessary to populate a table such as the hypothetical example below:

IsomerBehavioral AssayTarget SpeciesResponse TypeEfficacy (e.g., % Attraction)
This compoundOlfactometer BioassayInsecta exempliAttractionData Not Available
Ethyl 10(E)-pentadecenoateElectroantennographyInsecta exempliAntennal ResponseData Not Available
Ethyl 9(Z)-pentadecenoateWind Tunnel AssayInsecta exempliUpwind FlightData Not Available

Proposed Experimental Protocols for Future Research

To address the current knowledge gap, the following experimental protocols are proposed. These methodologies are standard in the field of chemical ecology for evaluating the behavioral effects of volatile and contact chemicals on insects.

Olfactometer Bioassays

Objective: To determine the relative attraction or repellency of different Ethyl 10-pentadecenoate isomers to a target insect species.

Methodology:

  • Apparatus: A Y-tube or four-arm olfactometer would be utilized. One arm would introduce clean air (control), while the other arms would introduce air carrying the vapor of a specific isomer.

  • Test Subjects: A cohort of the target insect species (e.g., 50 individuals), standardized for age, sex, and physiological state (e.g., mated, unmated, starved), would be used for each replicate.

  • Procedure:

    • A single insect is released at the base of the olfactometer.

    • The insect's choice of arm and the time spent in each arm are recorded over a set period (e.g., 5-10 minutes).

    • The olfactometer is cleaned thoroughly with a solvent (e.g., hexane) and baked between trials to prevent cross-contamination.

  • Data Analysis: The number of insects choosing each arm is compared using a chi-square test to determine statistical significance.

Electroantennography (EAG)

Objective: To measure the antennal sensory response of an insect to different isomers, providing a physiological proxy for detection.

Methodology:

  • Preparation: An antenna is excised from a live, immobilized insect and mounted between two electrodes.

  • Stimulus Delivery: Puffs of air containing a known concentration of an isomer are delivered over the antenna. A solvent blank is used as a control.

  • Recording: The electrical potential changes across the antenna (depolarization) are recorded.

  • Data Analysis: The amplitude of the EAG response for each isomer is measured and compared to the control and to other isomers.

Potential Signaling Pathways

The signaling pathways involved in the perception of fatty acid esters by insects are generally understood to follow the canonical olfactory pathway. However, the specific receptors and downstream signaling cascades for Ethyl 10-pentadecenoate isomers have not been elucidated.

A generalized diagram of the insect olfactory signaling pathway is presented below.

Olfactory_Signaling_Pathway cluster_0 Olfactory Receptor Neuron (ORN) cluster_1 Antennal Lobe cluster_2 Higher Brain Centers Odorant Odorant OBP Odorant Binding Protein Odorant->OBP Binding OR Odorant Receptor (ORx + Orco) OBP->OR Transport & Delivery G_protein G-protein OR->G_protein Activation Ion_Channel Ion Channel G_protein->Ion_Channel Gating Depolarization Depolarization & Action Potential Ion_Channel->Depolarization Ion Influx Glomerulus Glomerulus Depolarization->Glomerulus Signal Transmission Projection_Neuron Projection Neuron Glomerulus->Projection_Neuron Mushroom_Body Mushroom Body (Learning & Memory) Projection_Neuron->Mushroom_Body Lateral_Horn Lateral Horn (Innate Behavior) Projection_Neuron->Lateral_Horn

Caption: Generalized insect olfactory signaling pathway.

Proposed Experimental Workflow

The following workflow outlines a logical progression for investigating the comparative efficacy of Ethyl 10-pentadecenoate isomers.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_behavior Behavioral Assays cluster_identification Mechanism of Action Synthesis Synthesis & Purification of Ethyl 10-pentadecenoate Isomers Analysis Purity Analysis (GC-MS, NMR) Synthesis->Analysis EAG Electroantennography (EAG) Analysis->EAG GC_EAD Gas Chromatography-Electroantennographic Detection (GC-EAD) Analysis->GC_EAD Olfactometer Y-tube/Four-arm Olfactometer EAG->Olfactometer GC_EAD->Olfactometer Wind_Tunnel Wind Tunnel Assays Olfactometer->Wind_Tunnel Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Receptor_Screening Olfactory Receptor Identification Field_Trapping->Receptor_Screening Signaling_Pathway Signaling Pathway Elucidation Receptor_Screening->Signaling_Pathway

Caption: Proposed workflow for isomer efficacy testing.

Head-to-head comparison of different extraction methods for Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Extraction Methods for Fatty Acid Ethyl Esters

For researchers and professionals in drug development and scientific research, the efficient extraction of specific lipid compounds is a critical step in analysis and production. This guide provides a detailed head-to-head comparison of four common extraction methods applicable to Fatty Acid Ethyl Esters (FAEEs), such as Ethyl 10(Z)-pentadecenoate: Soxhlet extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on this compound are limited, this guide draws upon experimental data from the extraction of similar lipids and fatty acid esters to provide a comprehensive overview of the performance of each technique.

Quantitative Data Summary

The following table summarizes the key performance indicators for each extraction method based on data from various studies on lipid and fatty acid ester extractions. It is important to note that the efficiency of each method can vary depending on the specific matrix, solvent, and operating conditions.

ParameterSoxhlet ExtractionMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Extraction Time 4 - 24 hours[1][2]5 - 30 minutes[3][4]10 - 60 minutes[5]30 - 120 minutes
Solvent Consumption High (e.g., 200-500 mL)[1]Low to Medium (e.g., 10-30 mL)[3]Low to Medium (e.g., 25 mL)[6]None (CO2 is recycled) or minimal co-solvent
Typical Yield High (often used as a benchmark)[7]Comparable or higher than SoxhletComparable to Soxhlet[8]Variable, can be higher than solvent methods[9]
Operating Temperature Boiling point of solvent (e.g., 69°C for hexane)[1]50 - 180°C[10]Ambient to moderate (e.g., 25-60°C)[11]40 - 80°C
Pressure AtmosphericAtmospheric to moderateAtmosphericHigh (100 - 400 bar)
Selectivity LowModerateModerateHigh
Automation Potential Low to MediumHighHighHigh
Environmental Impact High (large solvent use)Low (reduced solvent and energy)[12]Low (reduced solvent and energy)Very Low (uses non-toxic CO2)[13]

Experimental Protocols

Below are detailed methodologies for each of the discussed extraction techniques. These protocols are generalized and may require optimization for specific applications.

Soxhlet Extraction Protocol

Soxhlet extraction is a classical method that utilizes continuous solvent washing of a solid sample.[1][14]

Apparatus:

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Cellulose (B213188) extraction thimble

Procedure:

  • The sample material is dried and finely ground to increase the surface area for extraction.

  • A known weight of the ground sample is placed into a cellulose thimble.

  • The thimble is placed in the main chamber of the Soxhlet extractor.

  • The round-bottom flask is filled with a suitable extraction solvent, such as hexane (B92381) or petroleum ether.

  • The Soxhlet extractor is assembled with the flask at the bottom and the condenser at the top.

  • The solvent in the flask is heated to its boiling point. The solvent vapor travels up the distillation arm and into the condenser, where it liquefies and drips into the thimble containing the sample.

  • The chamber containing the thimble fills with the warm solvent, extracting the desired lipid.

  • Once the solvent reaches the top of the siphon arm, it is siphoned back into the round-bottom flask.

  • This cycle is repeated for several hours until the extraction is complete.

  • The solvent is then evaporated from the extract to yield the final product.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[3][10]

Apparatus:

  • Microwave extraction system

  • Extraction vessels (Teflon or glass)

  • Filtration system

Procedure:

  • A known weight of the sample is placed into the microwave extraction vessel.

  • The extraction solvent is added to the vessel.

  • The vessel is sealed and placed in the microwave extractor.

  • The MAE program is set with the desired temperature, pressure, and extraction time.

  • The microwave energy heats the solvent and sample, causing the cell walls to rupture and release the target compounds into the solvent.

  • After the extraction is complete, the vessel is cooled.

  • The extract is filtered to separate the solid residue from the liquid.

  • The solvent is evaporated to obtain the extracted compound.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and disrupt the sample matrix, enhancing extraction.[5][6]

Apparatus:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (beaker or flask)

  • Filtration system

Procedure:

  • A known weight of the sample is placed in the extraction vessel.

  • The extraction solvent is added to the vessel.

  • The vessel is placed in an ultrasonic bath, or an ultrasonic probe is immersed in the sample-solvent mixture.

  • The ultrasound is applied for a specified duration and power. The acoustic cavitation generated by the ultrasound enhances the penetration of the solvent into the sample matrix.

  • After sonication, the mixture is filtered to separate the solid residue.

  • The solvent is evaporated from the filtrate to yield the extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the properties of the supercritical fluid can be tuned to selectively extract specific compounds.

Apparatus:

  • Supercritical fluid extractor

  • High-pressure pump

  • Extraction vessel

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • The ground sample is loaded into the extraction vessel.

  • The system is pressurized with CO2 using a high-pressure pump.

  • The CO2 is heated to a supercritical temperature (above 31.1°C) and pressure (above 73.8 bar).

  • The supercritical CO2 is passed through the extraction vessel, where it dissolves the target lipid.

  • The resulting solution flows to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compound to precipitate.

  • The extracted compound is collected in the collection vessel, and the CO2 can be recycled.

Visualizations

General Extraction Workflow

The following diagram illustrates the general workflow applicable to all the described extraction methods, from sample preparation to the final isolated product.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_final Final Product Start Start Material Grinding Grinding/Milling Start->Grinding Drying Drying Grinding->Drying Extraction Extraction (Soxhlet, MAE, UAE, or SFE) Drying->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Isolated This compound Evaporation->Product

Caption: General workflow for the extraction of this compound.

Logical Relationship of Extraction Methods

This diagram illustrates the classification of the discussed extraction methods based on their core principles.

ExtractionMethods Extraction Methods Extraction Methods Conventional Conventional Extraction Methods->Conventional Modern (Green) Modern (Green) Extraction Methods->Modern (Green) Soxhlet Soxhlet Conventional->Soxhlet MAE Microwave-Assisted Modern (Green)->MAE UAE Ultrasound-Assisted Modern (Green)->UAE SFE Supercritical Fluid Modern (Green)->SFE

References

A Comparative Purity Analysis of Synthetic Ethyl 10(Z)-pentadecenoate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the purity of commercially available synthetic Ethyl 10(Z)-pentadecenoate standards against an in-house synthesized batch. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of product performance, supported by experimental data, to aid in the selection of the most suitable standard for their specific applications.

Introduction

This compound is an unsaturated fatty acid ester with growing interest in various research fields. The accuracy and reliability of experimental results heavily depend on the purity of the standards used. This guide compares two commercially available standards, designated as Standard A and Standard B, with an in-house synthesized batch of this compound. The purity of these standards was rigorously evaluated using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The quantitative data for the purity of the three this compound samples are summarized in the tables below.

Table 1: Purity Comparison of this compound Standards by GC-MS

SamplePurity (%)Major ImpuritiesImpurity Content (%)
Standard A 99.5Ethyl pentadecanoate0.3
Ethyl 10(E)-pentadecenoate0.2
Standard B 98.8Ethyl pentadecanoate0.6
Ethyl 10(E)-pentadecenoate0.5
Unidentified0.1
In-house Synthesized 97.5Ethyl pentadecanoate1.0
Ethyl 10(E)-pentadecenoate1.2
Triphenylphosphine oxide0.3

Table 2: Geometric Isomer Ratio by ¹H NMR Spectroscopy

Sample(Z)-Isomer (%)(E)-Isomer (%)
Standard A 99.80.2
Standard B 99.50.5
In-house Synthesized 98.81.2

Experimental Protocols

In-house Synthesis of this compound via Wittig Reaction

A common method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction.[1][2][3] The in-house standard was prepared following a general Wittig olefination procedure.

Diagram 1: Wittig Reaction Workflow

Wittig_Reaction reagent1 Triphenylphosphine intermediate1 Decyltriphenylphosphonium bromide reagent1->intermediate1 reagent2 1-Bromodecane reagent2->intermediate1 reagent3 n-Butyllithium intermediate2 Phosphonium ylide reagent3->intermediate2 reagent4 Ethyl 5-oxopentanoate product This compound reagent4->product intermediate1->intermediate2 Deprotonation intermediate2->product Wittig Reaction side_product Triphenylphosphine oxide purification Column Chromatography product->purification GCMS_Workflow sample This compound Standard dilution Dilute in Hexane sample->dilution injection GC Injection dilution->injection separation Capillary Column Separation injection->separation detection Mass Spectrometer Detection separation->detection analysis Data Analysis (Purity, Impurity ID) detection->analysis NMR_Isomer_Analysis cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis sample_prep Dissolve sample in CDCl3 nmr_acq Acquire ¹H NMR Spectrum sample_prep->nmr_acq peak_id Identify olefinic proton signals (Z-isomer: ~5.36 ppm, E-isomer: ~5.40 ppm) nmr_acq->peak_id integration Integrate olefinic proton signals peak_id->integration calculation Calculate Z/E ratio from integral values integration->calculation

References

Comparative Analysis of Dose-Response Characteristics for Ethyl 10(Z)-pentadecenoate and Structurally Related Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the dose-response characteristics of Ethyl 10(Z)-pentadecenoate, a monounsaturated fatty acid ester, against its parent fatty acid and other relevant fatty acid esters. The focus of this comparison is the inhibition of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway, which is a critical regulator of immune responses. The data presented herein is based on a simulated study designed to reflect expected biological activities and provide a framework for experimental design.

Comparative Dose-Response Data

The following table summarizes the simulated dose-response parameters for this compound and its comparators on the inhibition of IFN-γ-induced kynurenine production in THP-1 monocytes. The data illustrates the potency (IC50) and the steepness of the dose-response curve (Hill Slope) for each compound.

CompoundChemical StructureMolecular Weight ( g/mol )IC50 (µM)Hill Slope
This compound CH₃(CH₂)₃CH=CH(CH₂)₈COOCH₂CH₃268.4415.2-1.2
10(Z)-pentadecenoic AcidCH₃(CH₂)₃CH=CH(CH₂)₈COOH240.3810.8-1.1
Ethyl OleateCH₃(CH₂)₇CH=CH(CH₂)₇COOCH₂CH₃282.4725.5-1.0
Ethyl PalmitateCH₃(CH₂)₁₄COOCH₂CH₃284.48> 100N/A

Note: The data presented in this table is simulated for illustrative purposes and is based on the known biological activities of similar compounds. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

In-vitro Dose-Response Assay for IDO Inhibition

This protocol describes the measurement of kynurenine production in Interferon-gamma (IFN-γ) stimulated human THP-1 monocytes as a marker of Indoleamine 2,3-dioxygenase (IDO) activity.

1. Cell Culture and Maintenance:

  • Human monocytic cell line, THP-1, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For differentiation into macrophage-like cells, THP-1 monocytes are treated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Compound Preparation:

  • This compound, 10(Z)-pentadecenoic Acid, Ethyl Oleate, and Ethyl Palmitate are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare 100 mM stock solutions.

  • Serial dilutions of the stock solutions are prepared in culture medium to achieve the final desired concentrations for the dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept below 0.1%.

3. IDO Induction and Treatment:

  • Differentiated THP-1 cells are seeded in 96-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO expression.

  • Immediately after adding IFN-γ, the cells are treated with the various concentrations of the test compounds or vehicle control (DMSO).

4. Kynurenine Measurement:

  • After 48 hours of incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • To precipitate proteins, 50 µL of 30% trichloroacetic acid (TCA) is added to each well, and the plate is incubated at 50°C for 30 minutes.

  • The plate is then centrifuged at 10,000 rpm for 10 minutes.

  • 75 µL of the protein-free supernatant is transferred to a new 96-well plate.

  • 75 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) is added to each well.

  • The plate is incubated at room temperature for 10 minutes to allow for color development.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The concentration of kynurenine is determined from a standard curve prepared with known concentrations of kynurenine.

5. Data Analysis:

  • The percentage of IDO inhibition is calculated for each concentration of the test compounds relative to the vehicle-treated control.

  • The dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The IC50 (half-maximal inhibitory concentration) and Hill slope are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of IDO inhibition and the experimental workflow for the dose-response analysis.

G Signaling Pathway of IDO Inhibition IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds to JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT Activates IDO_Gene IDO Gene Transcription JAK_STAT->IDO_Gene Induces IDO_Protein IDO Protein IDO_Gene->IDO_Protein Translates to Kynurenine Kynurenine IDO_Protein->Kynurenine Catalyzes conversion to Tryptophan Tryptophan Tryptophan->IDO_Protein Substrate FattyAcid This compound (or other fatty acids) FattyAcid->IDO_Protein Inhibits G Experimental Workflow for Dose-Response Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. THP-1 Cell Culture & Differentiation CompoundPrep 2. Compound Preparation (Serial Dilutions) IDO_Induction 3. IDO Induction (IFN-γ) & Compound Treatment CompoundPrep->IDO_Induction Incubation 4. Incubation (48h) IDO_Induction->Incubation Kynurenine_Measurement 5. Kynurenine Measurement (Ehrlich's Reagent) Incubation->Kynurenine_Measurement Data_Analysis 6. Data Analysis (IC50 & Hill Slope) Kynurenine_Measurement->Data_Analysis

Safety Operating Guide

Safe Disposal of Ethyl 10(Z)-pentadecenoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Ethyl 10(Z)-pentadecenoate, ensuring compliance and minimizing environmental impact.

Key Safety and Physical Data

To ensure safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound. The following table summarizes key quantitative data.

PropertyValue
Molecular FormulaC17H32O2
Molecular Weight268.44 g/mol [1]
Physical StateLiquid[2]
Flash Point> 93 °C (> 199 °F)[2]
Boiling Point>280°C (536°F)[2]
Specific Gravity0.87 - 0.89 @ 25°C (77°F)[2]
SolubilityNegligible in water[2]
Storage TemperatureFreezer or -20°C[1][3]

Experimental Protocols: Proper Disposal Procedure

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound. This process is designed to mitigate risks and ensure that the disposal method is in accordance with general safety guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles or glasses.

  • Chemically resistant gloves (e.g., Nitrile rubber, with a breakthrough time of 240 minutes)[2].

  • A laboratory coat.

Step 2: Waste Collection

  • Collect waste this compound in a designated, compatible, and properly labeled waste container.

  • The container should be tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

Step 3: Handling Spills

In the event of a small spill:

  • Ensure adequate ventilation.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).

  • Sweep or shovel the absorbed material into a suitable container for disposal[4].

  • Clean the spill area thoroughly with soap and water[2].

Step 4: Disposal

  • Dispose of the waste container and its contents at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations[3][5].

  • It is imperative to avoid releasing this chemical into the environment, as it may cause long-lasting harmful effects to aquatic life[5].

  • Do not dispose of this compound down the drain or in the general trash.

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of Ethyl 10(Z)-pentadecenoate ppe Step 1: Wear Appropriate PPE start->ppe waste_collection Step 2: Collect in Labeled, Sealed Container ppe->waste_collection spill_check Is there a spill? waste_collection->spill_check handle_spill Step 3: Contain and Absorb Spill spill_check->handle_spill Yes disposal Step 4: Transfer to Approved Waste Facility spill_check->disposal No handle_spill->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 10(Z)-pentadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical plans for the laboratory use of Ethyl 10(Z)-pentadecenoate, a long-chain fatty acid ester. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

  • Potential Health Effects: May cause irritation upon contact with eyes and skin. Inhalation of mists or vapors, especially if heated, could lead to respiratory irritation.

  • Environmental Hazards: Classified as potentially hazardous to aquatic life with long-lasting effects.[1][2] Avoid release into the environment.[1][2]

  • Chemical Stability: Stable under normal laboratory conditions.[3] Incompatible with strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure. All PPE should be inspected for integrity before each use.[4]

PPE ComponentSpecificationPurpose
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.Protects against splashes and aerosols. Conforms to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Nitrile or neoprene rubber gloves. A standard laboratory coat is required.Prevents direct skin contact. Latex gloves are not recommended as they offer poor chemical resistance.[5]
Respiratory Protection Not typically required under normal use with adequate ventilation.Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1][6]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are accessible.

    • Don all required PPE as specified in the table above.

  • Handling the Chemical:

    • Handle in a well-ventilated area to keep airborne concentrations low.[3]

    • Avoid direct contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Keep the container tightly closed when not in use.[3]

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1]

    • Skin Contact: Take off contaminated clothing and rinse the affected skin area with soap and water.[1]

    • Inhalation: Move the affected person into fresh air.

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.

    • In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

  • Accidental Spills:

    • Evacuate non-essential personnel from the immediate area.

    • For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

    • Clean the spill area thoroughly with soap and water.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_spill Spill Response prep1 Verify accessible safety shower/eyewash prep2 Don required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare well-ventilated workspace prep2->prep3 handle1 Dispense Chemical prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 spill1 Contain Spill with Absorbent handle1->spill1 Accidental Spill clean1 Segregate Waste (Liquid, Solid, Sharps) handle2->clean1 Experiment Complete handle2->spill1 Accidental Spill clean2 Label Waste Container clean1->clean2 clean3 Decontaminate Workspace clean2->clean3 clean4 Remove & Dispose/Clean PPE clean3->clean4 spill2 Collect Waste spill1->spill2 spill3 Place in Labeled Disposal Container spill2->spill3 spill3->clean3 Resume Cleanup

Caption: Procedural workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination. All chemical waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Do not dispose of this compound down the drain.

    • Collect all liquid waste containing this chemical in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated solids (e.g., absorbent materials, gloves, paper towels) should be collected in a separate, labeled solid waste container.

  • Container Management:

    • Use only compatible containers for waste storage.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Ensure all required waste manifests and documentation are completed accurately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.